molecular formula C25H19FN2O5 B13840763 TCRS-417

TCRS-417

Cat. No.: B13840763
M. Wt: 446.4 g/mol
InChI Key: FAUNPVFPOMPBQA-UHFFFAOYSA-N
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Description

TCRS-417 is a useful research compound. Its molecular formula is C25H19FN2O5 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19FN2O5

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H19FN2O5/c26-16-5-3-4-15(12-16)25(32)28-20-9-11-23(19-7-2-1-6-18(19)20)33-14-24(31)27-17-8-10-21(29)22(30)13-17/h1-13,29-30H,14H2,(H,27,31)(H,28,32)

InChI Key

FAUNPVFPOMPBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCC(=O)NC3=CC(=C(C=C3)O)O)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Foundational & Exploratory

TCRS-417: A Technical Guide to its Mechanism of Action as a PBX1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417, also known as T417, is a novel small molecule inhibitor targeting the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, a protein implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. Through the direct inhibition of PBX1's interaction with DNA, this compound disrupts the transcription of key oncogenic downstream targets, leading to suppressed cancer cell proliferation, reduced stemness, and cell cycle arrest. This document synthesizes available data, presents detailed experimental methodologies, and visualizes the underlying pathways to serve as a resource for ongoing research and drug development efforts.

Introduction to PBX1 in Oncology

Pre-B-Cell Leukemia Homeobox 1 (PBX1) is a three-amino-acid loop extension (TALE) class homeodomain transcription factor that plays a critical role in embryonic development and has been increasingly recognized for its oncogenic functions in a variety of malignancies. PBX1 forms heterodimers with other transcription factors, most notably the HOX protein family, to regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of PBX1 activity, often through overexpression, is associated with poor prognosis in several cancers, including ovarian, breast, and multiple myeloma. Its role as a key transcriptional regulator in cancer has positioned it as a promising therapeutic target.

The Core Mechanism: Direct Inhibition of PBX1-DNA Binding

This compound functions as a direct inhibitor of PBX1. Its primary mechanism of action is the disruption of the binding of the PBX1 protein to its cognate DNA sequences. By physically occupying the DNA-binding domain of PBX1, this compound prevents the formation of the PBX1-DNA complex, a critical step for the transcriptional regulation of its target genes.

Quantitative Analysis of PBX1-DNA Binding Inhibition

The inhibitory potency of this compound on the PBX1-DNA interaction has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR). These studies have determined the half-maximal inhibitory concentration (IC50) of this compound, providing a key metric of its efficacy at the molecular level.

ParameterValueMethodReference
IC50 (PBX1-DNA Binding) 6.58 µMSurface Plasmon Resonance (SPR)

Downstream Cellular Consequences of PBX1 Inhibition

The inhibition of PBX1's DNA binding activity by this compound initiates a cascade of downstream effects, ultimately leading to the suppression of the cancerous phenotype. These effects are primarily mediated by the downregulation of key PBX1 target genes.

Modulation of Oncogenic Gene Expression

Treatment of cancer cells with this compound leads to a significant decrease in the mRNA levels of several critical downstream targets of PBX1. These include genes that are central to cell cycle progression and cell proliferation.

  • FOXM1 (Forkhead Box M1): A key transcription factor that regulates the expression of G2/M phase-specific genes.

  • NEK2 (NIMA Related Kinase 2): A serine/threonine kinase involved in mitotic progression.

  • E2F2 (E2F Transcription Factor 2): A member of the E2F family of transcription factors that are critical for the G1/S transition.

  • MEOX1 (Mesenchyme Homeobox 1): A homeobox protein involved in cell growth and differentiation.

  • BCL6 (B-Cell Lymphoma 6): A transcriptional repressor implicated in the pathogenesis of several lymphomas.

A study demonstrated that treatment with 20 µM this compound for 16-20 hours significantly decreased the mRNA levels of FOXM1, NEK2, and E2F2 in a panel of 11 cancer cell lines.

Effects on Cancer Cell Phenotype

The modulation of gene expression by this compound translates into several observable anti-cancer effects at the cellular level.

  • Suppression of Self-Renewal and Proliferation: this compound has been shown to significantly inhibit the self-renewal capacity and proliferation of cancer cells that exhibit high levels of PBX1 expression.

  • Reversal of Stemness in Chemoresistant Cells: In carboplatin-resistant (CR) ovarian cancer cell lines (OVCAR3-CR and SKOV3-CR), this compound (0-10 µM) was found to attenuate their spherogenic capacity, indicating a reversal of their cancer stem cell-like properties.

  • Induction of Cell Cycle Arrest: Treatment with 20 µM this compound for 48 hours resulted in a significant depletion of cells in the G2/M phase and an arrest in the G0/G1 phase across a panel of myeloma, breast, ovarian, lung, and brain cancer cell lines.

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the anti-tumor activity of this compound.

Animal ModelTreatment RegimenOutcomeReference
Xenograft Myeloma Mice10 mg/kg, s.c., 23 daysSignificant reduction in tumor size and weight
A2780 Ovarian Cancer Xenografts5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significant delay in tumor growth and reduction in end-point tumor weight

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

TCRS417_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PBX1 PBX1 DNA DNA PBX1->DNA Binds to Transcription Transcription DNA->Transcription Leads to TCRS_417 This compound TCRS_417->PBX1 Inhibits TCRS_417->Transcription Blocks mRNA FOXM1, NEK2, E2F2 mRNA Transcription->mRNA Produces Proliferation Cell Proliferation & Self-Renewal Cell_Cycle G2/M Progression Stemness Cancer Stemness mRNA->Proliferation Promotes mRNA->Cell_Cycle Promotes mRNA->Stemness Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may require optimization based on the cell lines and reagents used.

PBX1-DNA Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the general steps for assessing the inhibition of PBX1-DNA interaction by this compound using SPR.

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA oligonucleotide probe containing the PBX1 consensus binding site.

  • Analyte and Inhibitor Preparation: Recombinant PBX1 protein is prepared in a suitable running buffer (e.g., HBS-EP). This compound is serially diluted to a range of concentrations.

  • Binding Analysis:

    • A solution of PBX1 protein is injected over the sensor surface to establish a baseline binding signal.

    • A mixture of PBX1 protein and this compound at a specific concentration is then injected.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis: The binding response is measured, and the percentage of inhibition by this compound at each concentration is calculated. The IC50 value is determined by fitting the dose-response curve.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Biotinylated PBX1-binding DNA on Streptavidin Chip start->immobilize inject_pbx1 Inject PBX1 Protein (Baseline Binding) immobilize->inject_pbx1 inject_mixture Inject PBX1 + this compound (Inhibition) inject_pbx1->inject_mixture measure Measure Binding Response inject_mixture->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the SPR-based PBX1-DNA binding assay.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol describes the measurement of mRNA levels of PBX1 target genes.

  • Cell Culture and Treatment: Cancer cells are seeded in multi-well plates and allowed to adhere. Cells are then treated with this compound (e.g., 20 µM) or vehicle control for a specified duration (e.g., 16-20 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on cancer cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cell viability can be determined from the dose-response curve.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment: Cells are treated with this compound (e.g., 20 µM) or vehicle for a specified time (e.g., 48 hours).

  • Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanism of PBX1-driven oncogenesis. Its ability to directly inhibit the DNA-binding activity of PBX1 leads to the downregulation of a network of genes essential for cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the potential of this compound as a novel anti-cancer therapeutic, particularly for tumors characterized by high PBX1 expression. Further investigation into its clinical efficacy and safety profile is warranted.

In-Depth Technical Guide to TCRS-417: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417 is a novel small-molecule inhibitor targeting the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor, a critical regulator of gene expression implicated in various cancers. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are included to facilitate further research and development of this promising anti-cancer agent.

Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed to interfere with the DNA-binding activity of the PBX1 transcription factor. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Structural Information for this compound
ParameterValue
IUPAC Name N-(4-(2-((3,4-dihydroxyphenyl)amino)-2-oxoethoxy)naphthalen-1-yl)-3-fluorobenzamide
Synonyms T417
CAS Number 2032123-28-5
Chemical Formula C25H19FN2O5
Molecular Weight 446.43 g/mol
SMILES Code O=C(C1=CC=C(F)C=C1)NC2=C(OCC(NC3=CC=C(O)C(O)=C3)=O)C=CC4=CC=CC=C42
Table 2: Physicochemical Properties of this compound
PropertyValue
Physical Form Solid
Purity >98%
Storage Conditions Store at -20°C for long-term storage.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the PBX1 transcription factor. Its primary mechanism of action involves the direct disruption of the interaction between PBX1 and its cognate DNA binding motifs.

Inhibition of PBX1-DNA Binding

This compound directly blocks the binding of the PBX1 homeodomain to its consensus DNA sequence (5'-TGATT-3').[1] This inhibitory activity has been quantified using Surface Plasmon Resonance (SPR), revealing a half-maximal inhibitory concentration (IC50) of 6.58 μM.[2] By preventing PBX1 from binding to the promoter regions of its target genes, this compound effectively modulates their transcription.

Downstream Effects on Gene Expression and Cellular Processes

The inhibition of PBX1 by this compound leads to a cascade of downstream effects, ultimately impacting cancer cell proliferation, survival, and drug resistance.

  • Modulation of Target Gene Expression: Treatment of cancer cells with this compound results in a significant decrease in the mRNA levels of key PBX1 target genes involved in cell cycle progression and proliferation, including FOXM1, NEK2, and E2F2 .[2] It also reduces the expression of MEOX1 and BCL6 .[3]

  • Cell Cycle Arrest: this compound induces cell cycle arrest in various cancer cell lines.

  • Suppression of Self-Renewal and Proliferation: The compound effectively suppresses the self-renewal capacity and proliferation of cancer cells that exhibit high levels of PBX1 expression.[2]

  • Reversal of Chemotherapy Resistance: this compound has been shown to re-sensitize carboplatin-resistant ovarian cancer cells to chemotherapy, suggesting its potential in overcoming drug resistance mechanisms.[3]

PBX1 Signaling Pathway

The following diagram illustrates the central role of PBX1 in cancer signaling and the point of intervention for this compound. PBX1, often in complex with other transcription factors like MEIS and HOX proteins, binds to the promoter regions of target genes, driving the expression of proteins involved in cell proliferation, survival, and differentiation. This compound disrupts this process by preventing the initial binding of PBX1 to DNA.

PBX1_Signaling_Pathway cluster_nucleus Nucleus cluster_targets Target Gene Expression cluster_cellular_effects Cellular Effects PBX1 PBX1 DNA DNA (Promoter Region) PBX1->DNA Binds to consensus sequence MEIS_HOX MEIS/HOX Cofactors MEIS_HOX->PBX1 Forms complex with FOXM1 FOXM1 NEK2 NEK2 E2F2 E2F2 Other_Targets Other Pro-survival & Proliferation Genes Proliferation Cell Proliferation & Survival FOXM1->Proliferation NEK2->Proliferation E2F2->Proliferation Other_Targets->Proliferation Drug_Resistance Drug Resistance Other_Targets->Drug_Resistance TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding

Figure 1. PBX1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) Assay for PBX1-DNA Interaction

This protocol describes the measurement of this compound's inhibitory effect on the binding of PBX1 to its DNA consensus sequence.

Materials:

  • Biacore instrument (or equivalent SPR system)

  • Sensor Chip NTA or SA (for biotinylated DNA)

  • Recombinant human PBX1 protein (purified)

  • Biotinylated double-stranded DNA oligonucleotide containing the PBX1 binding motif (5'-TGATT-3') and a non-binding control sequence.[1]

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated DNA probe onto the sensor surface according to the manufacturer's instructions. Use a separate flow cell for the non-binding control DNA.

  • PBX1 Binding Analysis:

    • Prepare a series of dilutions of purified PBX1 protein in running buffer.

    • Inject the PBX1 dilutions over the sensor surface and record the binding response.

    • Regenerate the sensor surface between each injection.

  • This compound Inhibition Assay:

    • Prepare a fixed concentration of PBX1 protein.

    • Prepare a serial dilution of this compound.

    • Pre-incubate the fixed concentration of PBX1 with each dilution of this compound for a specified time (e.g., 30 minutes) at room temperature.

    • Inject the PBX1/TCRS-417 mixtures over the DNA-immobilized sensor surface and record the binding response.

    • Regenerate the sensor surface between each injection.

  • Data Analysis:

    • Subtract the response from the control flow cell.

    • Determine the percentage of inhibition for each this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

SPR_Workflow A Immobilize Biotinylated PBX1-binding DNA on Sensor Chip B Inject Purified PBX1 Protein (Analyte) A->B C Measure Baseline PBX1-DNA Binding B->C D Pre-incubate PBX1 with this compound C->D E Inject PBX1 + this compound Mixture D->E F Measure Inhibited PBX1-DNA Binding E->F G Calculate % Inhibition and IC50 F->G

Figure 2. Workflow for SPR-based Inhibition Assay.
Cell Viability Assay (CellTiter-Blue®)

This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound

  • CellTiter-Blue® Cell Viability Reagent

  • Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Assay:

    • Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at 560 nm (excitation) and 590 nm (emission).

  • Data Analysis:

    • Subtract the background fluorescence (from no-cell control wells).

    • Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and calculate the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the changes in mRNA levels of PBX1 target genes following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (FOXM1, NEK2, E2F2, MEOX1, BCL6) and a reference gene (e.g., APP, GAPDH, or β-actin).

Primer Sequences:

  • Human APP (Amyloid Precursor Protein):

    • Forward: 5'-TGGACCAAGATCTCCGACTT-3'

    • Reverse: 5'-GTTCTGCATCTGCTCAAAGA-3'

  • Note: Validated primer sequences for FOXM1, NEK2, E2F2, MEOX1, and BCL6 should be obtained from reliable sources such as PrimerBank or previously published literature and validated in-house.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound at the desired concentration and for the specified time.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and forward and reverse primers for each target and reference gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired duration.

    • Harvest both adherent and floating cells, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising small-molecule inhibitor of the PBX1 transcription factor with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt PBX1-DNA binding, modulate the expression of key oncogenic genes, and overcome chemotherapy resistance highlights its potential as a novel therapeutic agent. The detailed structural information, physicochemical properties, and experimental protocols provided in this guide are intended to support and accelerate further research into the development of this compound and other PBX1-targeted therapies.

References

Unraveling TCRS-417: A Deep Dive into a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "TCRS-417" has yielded no publicly available information regarding a therapeutic agent, experimental compound, or biological entity matching this designation. The search results predominantly refer to the Tennessee Consolidated Retirement System (TCRS).

This suggests that "this compound" may be an internal project code, a very early-stage discovery, or a potential misnomer for a different therapeutic. Without any foundational scientific literature, clinical trial data, or preclinical research available in the public domain, it is not possible to construct the requested in-depth technical guide.

To proceed with a comprehensive report, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, further clarification on the identity of "this compound" is required.

We invite researchers, scientists, and drug development professionals with knowledge of this specific designation to provide clarifying details. Once a verifiable scientific basis for "this compound" is established, a thorough and accurate technical guide can be developed to meet the core requirements of the request.

TCRS-417: A Targeted Approach to Dismantling Cancer Stemness Through PBX1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a significant hurdle in oncology, driving tumor initiation, metastasis, and therapeutic resistance. A key regulator of the stem-like state is the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor. TCRS-417 (also known as T417) has emerged as a novel small-molecule inhibitor that directly targets the PBX1-DNA interaction, offering a promising strategy to eradicate CSCs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals investigating new avenues in cancer therapy.

Introduction

The cancer stem cell hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and differentiation, which are responsible for tumor propagation and relapse. The transcription factor PBX1 has been identified as a critical component in maintaining these cancer stem cell-like phenotypes, particularly in ovarian and other solid tumors.[1][2] Elevated PBX1 expression is often associated with resistance to conventional chemotherapies, such as carboplatin.[1][2]

This compound is a first-in-class small molecule designed to inhibit PBX1.[2][3] By docking into a hydrophobic pocket of the PBX1 protein, this compound directly blocks its binding to DNA, thereby inhibiting its transcriptional activity.[2] This mechanism effectively reverses the stemness traits in cancer cells, re-sensitizing them to chemotherapy and suppressing their self-renewal and proliferative capabilities.[2][3][4][5][6][7]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of the PBX1 transcription factor. PBX1 is a downstream effector of the Notch signaling pathway and plays a pivotal role in the transcriptional regulation of genes involved in cell proliferation and stemness.[2] Notably, this compound has been shown to disrupt the PBX1-FOXM1 axis, a critical pathway for the survival and proliferation of certain cancer cells, particularly those with chr1q amplification.

By preventing PBX1 from binding to the promoter regions of its target genes, this compound leads to the downregulation of key oncogenic transcripts, including FOXM1, NEK2, and E2F2.[3] This disruption of the PBX1 signaling cascade leads to a phenotypic shift in cancer cells, causing them to revert from a stem-like, chemoresistant state to a more differentiated and drug-sensitive state.[2][3]

TCRS417_Pathway cluster_upstream Upstream Signaling cluster_core PBX1 Transcriptional Complex cluster_downstream Downstream Effects Notch_Signaling Notch Signaling PBX1 PBX1 Notch_Signaling->PBX1 Activates DNA DNA Promoter Region PBX1->DNA Binds to DNA Target_Genes Target Genes (FOXM1, NEK2, E2F2) PBX1->Target_Genes Upregulates Stemness Cancer Stemness (Self-Renewal, Proliferation) Target_Genes->Stemness Promotes Chemoresistance Chemoresistance Target_Genes->Chemoresistance Promotes TCRS417 This compound TCRS417->PBX1 Inhibits Binding

Diagram 1: this compound Mechanism of Action.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
ParameterValueCell LinesDescription
IC50 (PBX1-DNA Binding) 6.58 μMN/AConcentration of this compound required to inhibit 50% of PBX1 binding to its DNA consensus sequence.[3]
Spherogenic Capacity 0-10 μMOVCAR3-CR, SKOV3-CRConcentration range of this compound that attenuates the formation of cancer cell spheroids, indicating a reduction in self-renewal capacity.[3]
mRNA Downregulation 20 μM (16-20h)11 cancer cell linesConcentration and duration of this compound treatment that significantly decreases the mRNA levels of FOXM1, NEK2, and E2F2.[3]
Cell Cycle Arrest 20 μM (48h)11 cancer cell linesConcentration and duration of this compound treatment resulting in G0/G1 phase arrest.
Table 2: In Vivo Efficacy of this compound
Animal ModelDosage & ScheduleTreatment Effect
Xenograft Myeloma Mice 10 mg/kg, s.c., 23 daysSignificantly reduced tumor size and weight.[3]
A2780 Ovarian Cancer Xenograft 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced end-point tumor weight.[3]
Gene Expression Modulation (in vivo) 5 mg/kg, intratumoral, 3 doses/week for 3 weeksReduced MEOX1 and BCL6 gene expression in a dose-dependent manner.[3]
Toxicity Study 5 mg/kg, 3 doses/week for 3 weeksNo significant differences in hematologic or clinical chemistry profiles compared to vehicle control.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Culture: Carboplatin-resistant (CR) ovarian cancer cell lines (e.g., OVCAR3-CR, SKOV3-CR) are cultured in appropriate media.

  • Seeding: Cells are seeded at a density of 5,000 cells per well in 96-well ultra-low attachment spheroid microplates.

  • Treatment: this compound is added to the wells at a concentration range of 0-10 μM.

  • Incubation: Plates are incubated for 72 hours to allow for spheroid formation.

  • Analysis: Spheroid formation and growth are evaluated at 24, 48, and 72-hour time points through microscopic examination. Cell viability can be quantified using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

Spheroid_Assay_Workflow start Start culture Culture CR Ovarian Cancer Cells start->culture seed Seed 5,000 cells/well in ULA 96-well plates culture->seed treat Add this compound (0-10 µM) seed->treat incubate Incubate for 72 hours treat->incubate analyze Analyze Spheroid Formation and Viability incubate->analyze end End analyze->end

Diagram 2: Spheroid Formation Assay Workflow.
In Vivo Xenograft Study

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.

  • Animal Model: Immunocompromised nu/nu mice are used.

  • Tumor Implantation: A2780 ovarian cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).

  • Drug Administration: this compound is administered via subcutaneous injection at 5 mg/kg, three times a week. Carboplatin is administered as per standard protocols.

  • Monitoring: Tumor volume and body weight are measured regularly for the duration of the study (e.g., 3 weeks).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the direct binding inhibition of PBX1 to DNA by this compound.

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the PBX1 binding consensus sequence is labeled (e.g., with biotin or a radioactive isotope).

  • Binding Reaction: Recombinant PBX1 protein is incubated with the labeled DNA probe in a binding buffer.

  • Inhibition: this compound is added to the binding reaction at various concentrations to assess its inhibitory effect.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled DNA probe is detected. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of this compound indicates inhibition of binding.

Conclusion and Future Directions

This compound represents a highly promising therapeutic agent that targets the fundamental mechanisms of cancer stemness. By directly inhibiting the PBX1 transcription factor, this compound can reverse chemoresistance and suppress the self-renewal of cancer stem cells. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity with minimal toxicity.

Future research should focus on elucidating the full spectrum of PBX1's downstream targets and exploring the efficacy of this compound in a broader range of cancer types that exhibit PBX1 overexpression. Furthermore, clinical trials are warranted to translate these compelling preclinical findings into effective therapies for cancer patients. The continued investigation of this compound and similar targeted therapies holds the potential to revolutionize the treatment of cancer by specifically eradicating the resilient cancer stem cell population.

References

The Impact of TCRS-417 on PBX1 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor TCRS-417 and its effects on the Pre-B-Cell Leukemia Homeobox 1 (PBX1) signaling pathway. PBX1, a TALE (three-amino acid loop extension) homeodomain transcription factor, is a critical regulator of gene expression involved in both developmental processes and tumorigenesis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor of PBX1, demonstrating significant anti-tumor activity in preclinical models. This document summarizes the mechanism of action of this compound, its effects on downstream signaling, and provides detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to directly interfere with the function of the PBX1 transcription factor. Its primary mechanism of action is the disruption of the interaction between PBX1 and its cognate DNA binding sequence.

Direct Inhibition of PBX1-DNA Binding

This compound directly blocks the binding of PBX1 to its DNA target sequence.[1][2] This has been quantified using biophysical assays, demonstrating a dose-dependent inhibition.

Table 1: In Vitro Inhibition of PBX1-DNA Binding by this compound

AssayParameterValueReference
Electrophoretic Mobility Shift Assay (EMSA)Inhibition of PBX1-DNA complex formationDose-dependent[3]
Surface Plasmon Resonance (SPR)IC50 for PBX1-DNA binding5 µM[3]
Published IC50IC50 for blocking PBX1-binding to DNA6.58 μM[2]

The ability of this compound to disrupt this fundamental interaction prevents PBX1 from regulating the transcription of its target genes, thereby inhibiting its oncogenic functions.

Effects on Downstream Signaling and Cellular Functions

By inhibiting PBX1, this compound triggers a cascade of downstream effects, ultimately leading to the suppression of cancer cell proliferation and survival.

Downregulation of PBX1 Target Genes

This compound treatment leads to a significant decrease in the mRNA levels of known PBX1 downstream target genes. These genes are often involved in cell cycle progression and proliferation.

Table 2: Effect of this compound on PBX1 Target Gene Expression

Target GeneCell LinesTreatment ConditionsEffectReference
FOXM1Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer20 µM, 16-20 hSignificant decrease in mRNA levels[2]
NEK2Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer20 µM, 16-20 hSignificant decrease in mRNA levels[2]
E2F2Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer20 µM, 16-20 hSignificant decrease in mRNA levels[2]
MEOX1A2780 xenografts5 mg/kg, intratumoral, 3 doses/week for 3 weeksReduced gene expression[2]
BCL6A2780 xenografts5 mg/kg, intratumoral, 3 doses/week for 3 weeksReduced gene expression[2]
Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines, particularly those with high levels of PBX1 expression.

Table 3: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell Line(s)AssayTreatment ConditionsObserved EffectReference
OVCAR3-CR, SKOV3-CRSpheroid Formation Assay0-10 µMAttenuated spherogenic capacity; reversion to a more differentiated state[2]
Multiple Myeloma, Breast, Ovarian, Lung, Brain CancerCell Viability/Proliferation AssaysNot specifiedSignificant suppression of self-renewal and proliferation[2]
Induction of Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Table 4: Effect of this compound on Cell Cycle

Cell Line(s)Treatment ConditionsEffect on Cell CycleReference
Ovarian Cancer Cells (e.g., OVCAR-3)Not specifiedG2/M arrest[4][5]

In Vivo Efficacy of this compound

The anti-tumor effects of this compound have been validated in preclinical animal models, demonstrating its potential as a therapeutic agent.

Table 5: In Vivo Anti-Tumor Activity of this compound

Cancer TypeAnimal ModelTreatment RegimenOutcomeReference
MyelomaXenograft mice10 mg/kg, s.c., 23 daysSignificant reduction in tumor size and weight[2]
Ovarian Cancer (A2780)Immunocompromised nu/nu mice5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced end-point tumor weight[2]

Signaling Pathway and Experimental Workflow Diagrams

PBX1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core PBX1 Activity cluster_downstream Downstream Effects Upstream_Signals Oncogenic Signals (e.g., NOTCH3) PBX1 PBX1 Upstream_Signals->PBX1 Upregulates Expression DNA PBX1 Binding Motif (5'-TGATT-3') PBX1->DNA Binds to Target_Genes Target Gene Transcription (FOXM1, NEK2, E2F2, etc.) DNA->Target_Genes Activates TCRS_417 This compound TCRS_417->PBX1 Inhibits DNA Binding Cellular_Processes Cell Proliferation, Self-Renewal, Drug Resistance Target_Genes->Cellular_Processes Promotes

Caption: this compound inhibits the PBX1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., OVCAR3, SKOV3) Treatment Treat with this compound (Varying Concentrations & Durations) Cell_Culture->Treatment EMSA EMSA: Assess PBX1-DNA Binding Treatment->EMSA qPCR qRT-PCR: Measure Target Gene mRNA Treatment->qPCR Viability Cell Viability Assay: Determine IC50 Treatment->Viability Cell_Cycle Flow Cytometry: Analyze Cell Cycle Distribution Treatment->Cell_Cycle Xenograft Establish Xenograft Model (e.g., A2780 in nu/nu mice) In_Vivo_Treatment Administer this compound (e.g., 5 mg/kg, s.c.) Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Gene Expression Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to qualitatively and quantitatively assess the ability of this compound to disrupt the PBX1-DNA complex.

  • Probe Preparation:

    • Synthesize complementary oligonucleotides containing the PBX1 binding motif (5'-TGATT-3').

    • Label one oligonucleotide with a non-radioactive tag (e.g., biotin) at the 3' or 5' end.

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

    • Purify the probe using standard methods.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40):

      • Purified recombinant PBX1 protein or nuclear extract from cells overexpressing PBX1.

      • Poly(dI-dC) as a non-specific competitor.

      • Varying concentrations of this compound (e.g., 0.625-80 µM) or vehicle control (DMSO).

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-inhibitor interaction.

    • Add the biotin-labeled DNA probe to the reaction and incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis and Detection:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).

    • Perform electrophoresis at a constant voltage (e.g., 100 V) in a cold room or with a cooling system until the bromophenol blue tracking dye has migrated to the bottom of the gel.

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

    • Visualize the bands on an imaging system. A decrease in the intensity of the shifted band (PBX1-DNA complex) in the presence of this compound indicates inhibition.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells.

  • Cell Seeding:

    • Culture ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) in appropriate growth medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in growth medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., OVCAR-3) in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation and Staining:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS and centrifuge to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation and Implantation:

    • Culture A2780 ovarian cancer cells to 80-90% confluency.

    • Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunocompromised nu/nu mice.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 5 mg/kg) or vehicle control via subcutaneous injection three times per week.

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis, such as qRT-PCR for target gene expression or immunohistochemistry.

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the PBX1 signaling pathway. By directly inhibiting the binding of PBX1 to DNA, this compound downregulates the expression of key oncogenic genes, leading to decreased cancer cell proliferation, cell cycle arrest, and tumor growth suppression in preclinical models. The data presented in this guide underscore the therapeutic potential of targeting PBX1 with inhibitors like this compound for the treatment of various cancers. Further investigation and clinical development of this compound are warranted.

References

The Impact of TCRS-417 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417 is a novel small molecule inhibitor targeting the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, a critical regulator of gene expression involved in oncogenesis, stem cell maintenance, and therapeutic resistance. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the transcriptional landscape of cancer cells, and detailed methodologies for key experimental procedures. Quantitative data are presented to illustrate the potency and effects of this compound, and signaling pathways are visualized to elucidate its biological context. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies targeting transcription factor-driven malignancies.

Introduction to PBX1 as a Therapeutic Target

Pre-B-Cell Leukemia Homeobox 1 (PBX1) is a TALE (three-amino-acid loop extension) class homeodomain transcription factor that plays a pivotal role in embryonic development and tissue homeostasis.[1][2] However, its dysregulation is implicated in a variety of human cancers, including ovarian, breast, prostate, and lung cancer, as well as melanoma and acute lymphoblastic leukemia.[2][3] PBX1 often acts as a transcriptional co-factor, forming heterodimers with other transcription factors, such as MEIS and HOX proteins, to regulate the expression of a wide array of target genes.[4][5]

In oncology, elevated PBX1 expression is frequently associated with poor clinical outcomes, tumor progression, and the maintenance of cancer stem cell-like phenotypes.[3] It contributes to therapeutic resistance, particularly to platinum-based chemotherapies.[3][6] Given its central role in driving malignant gene expression programs, the direct inhibition of PBX1's transcriptional activity presents a compelling therapeutic strategy. This compound has emerged as a lead compound in this effort, designed to disrupt the interaction between PBX1 and its DNA binding sites.[6][7]

Mechanism of Action of this compound

This compound is a small molecule inhibitor specifically designed to interfere with the DNA-binding function of PBX1.[6] Its primary mechanism of action is the direct blockade of the PBX1 protein from binding to its consensus DNA motif (5'-TGATT-3').[3][6] By occupying the DNA-binding groove of PBX1, this compound prevents the formation of a stable PBX1-DNA complex, thereby inhibiting the transcription of PBX1's downstream target genes.[3][8] This disruption of transcriptional regulation leads to a cascade of anti-tumor effects, including the suppression of cell proliferation, the attenuation of stemness characteristics, and the resensitization of resistant cancer cells to chemotherapy.[6][7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. In normal cancer progression, PBX1, often in complex with co-factors like MEIS2, binds to the promoter regions of target genes, driving their transcription. This leads to the production of proteins like FOXM1, NEK2, and E2F2, which promote cell cycle progression, proliferation, and the maintenance of a stem-like state. This compound directly inhibits the initial step of this cascade.

TCRS417_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cellular Effects PBX1 PBX1 DNA Promoter Region (e.g., FOXM1, NEK2) PBX1->DNA Binds MEIS2 MEIS2 MEIS2->DNA Co-binds Transcription Gene Transcription DNA->Transcription Initiates TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding mRNA mRNA (FOXM1, NEK2, E2F2) Transcription->mRNA Proteins FOXM1, NEK2, E2F2 Proteins mRNA->Proteins Translation Effects Cell Proliferation Stemness Drug Resistance Proteins->Effects

Caption: this compound inhibits PBX1-DNA binding, blocking downstream gene transcription.

Quantitative Effects of this compound on Gene Transcription

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its impact on PBX1 activity and the transcription of its target genes.

Table 1: In Vitro Activity of this compound
ParameterValueCell Lines / ConditionsSource
IC₅₀ (PBX1-DNA Binding) 6.58 µMIn vitro binding assay[6]
Effective Concentration for mRNA Reduction 20 µM11 cancer cell lines (myeloma, breast, ovarian, lung, brain)[6]
Treatment Duration for mRNA Reduction 16-20 hours11 cancer cell lines[6]
Concentration Range for Dose-Dependent DNA Binding Inhibition 0.625 - 80 µMIn vitro binding assay[6]
Impact on Cell Cycle G0/G1 phase arrest4 myeloma cell lines (MM.1S, U266, NCU.MM1, OPM2) at 20 µM for 48h[6]
Table 2: In Vivo Efficacy of this compound
ParameterDosageModelEffectSource
Tumor Size and Weight Reduction 10 mg/kg, s.c., 23 daysXenograft myeloma mouse modelSignificant reduction[6]
Gene Expression Modulation 5 mg/kg, intratumoral, 3 doses/week for 3 weeksA2780 xenograftsReduced MEOX1 and BCL6 gene expression[6]
Combination Therapy 5 mg/kg, s.c., with CarboplatinA2780 xenograftsSignificantly delayed tumor growth[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene transcription.

Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding Inhibition

This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of PBX1 protein to a specific DNA probe.

Objective: To determine the IC₅₀ of this compound for the disruption of the PBX1-DNA complex.

Materials:

  • Purified recombinant PBX1 protein.

  • Biotin-labeled double-stranded DNA oligonucleotides containing the PBX1 consensus binding site (5'-TGATT-3').

  • Unlabeled "cold" competitor oligonucleotides.

  • This compound dissolved in DMSO.

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Poly(dI-dC) non-specific competitor DNA.

  • 6% non-denaturing polyacrylamide gel.

  • TBE buffer.

  • Chemiluminescent nucleic acid detection module.

Protocol:

  • Reaction Setup: In separate microtubes, prepare the binding reactions by adding components in the following order: binding buffer, poly(dI-dC), varying concentrations of this compound (or DMSO vehicle control), and purified PBX1 protein.

  • Incubation: Incubate the reactions for 20 minutes at room temperature to allow this compound to interact with the PBX1 protein.

  • DNA Binding: Add the biotin-labeled DNA probe to each reaction tube.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature to allow for PBX1-DNA binding.

  • Gel Electrophoresis: Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at 100V for 60-90 minutes.

  • Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for free DNA and the protein-DNA complex. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

EMSA_Workflow cluster_prep Reaction Preparation cluster_run Assay Execution cluster_analysis Data Analysis Mix Prepare Binding Mix: PBX1 Protein + this compound Probe Add Biotin-labeled DNA Probe Mix->Probe Incubate 20 min Gel Run on Polyacrylamide Gel Probe->Gel Incubate 30 min Transfer Transfer to Membrane Gel->Transfer Detect Chemiluminescent Detection Transfer->Detect Quantify Quantify Bands Detect->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure the change in mRNA levels of PBX1 target genes (e.g., FOXM1, NEK2, E2F2) following treatment with this compound.

Objective: To quantify the dose-dependent effect of this compound on the transcription of target genes in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, A2780).

  • Cell culture medium and supplements.

  • This compound dissolved in DMSO.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • Reverse transcription kit (with reverse transcriptase, dNTPs, random primers/oligo(dT)).

  • qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe).

  • Primers specific for target genes (FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qRT-PCR instrument.

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound (e.g., 0-20 µM) or a DMSO vehicle control for a specified time (e.g., 16-20 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a preferred RNA extraction method. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a multi-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template. Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound treated samples to the vehicle control.

qRTPCR_Workflow Treatment 1. Cell Treatment (with this compound) RNA_Isolation 2. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synth 3. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synth qPCR_Setup 4. qPCR Reaction Setup (Primers + Master Mix) cDNA_Synth->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR).

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the fundamental mechanism of transcriptional addiction in various cancers through the inhibition of PBX1. The data presented in this guide demonstrate its potency in disrupting PBX1-DNA binding and consequently downregulating the expression of key oncogenic genes. The detailed protocols provide a framework for the further investigation of this compound and other PBX1 inhibitors.

Future research should focus on elucidating the broader network of genes regulated by PBX1 and the full spectrum of cellular processes affected by this compound. Further preclinical studies are warranted to evaluate its safety, pharmacokinetics, and efficacy in a wider range of cancer models. As this compound is currently in the preclinical stage of development, no clinical trial data is yet available. The continued development of targeted therapies against transcription factors like PBX1 holds the potential to overcome therapeutic resistance and improve outcomes for patients with difficult-to-treat malignancies.

References

An In-Depth Technical Guide to the In-Vitro Evaluation of TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in-vitro studies conducted on TCRS-417, a small-molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor. The information presented herein is intended to offer a detailed understanding of the compound's mechanism of action, its effects on cancer cell lines, and the experimental methodologies employed for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of PBX1, a crucial transcription factor implicated in tumorigenesis and cancer cell survival. The primary mechanism involves the disruption of the PBX1-DNA interaction, thereby affecting the transcription of PBX1 target genes. Furthermore, this compound has been shown to destabilize the formation of the PBX1/MEIS2 hetero-complex, a key transcriptional regulator in various cancers.[1] This inhibitory action leads to a cascade of downstream effects, ultimately suppressing cancer cell self-renewal and proliferation, particularly in cells exhibiting high levels of PBX1 expression.[1][2][3]

Quantitative In-Vitro Data Summary

The following tables summarize the key quantitative data obtained from in-vitro studies of this compound across various cancer cell lines.

Table 1: Potency and Binding Affinity

ParameterValueExperimental Context
IC50 (PBX1-DNA Binding)6.58 μMDirect measurement of the inhibition of PBX1 binding to its DNA consensus sequence.[3][4]
Concentration Range (DNA Binding Inhibition)0.625 - 80 μMDose-dependent decrease in PBX1 binding to DNA observed in this range.[3][4]

Table 2: Effects on Cell Spheroid Formation and Gene Expression

EffectConcentrationCell LinesDuration
Attenuation of Spherogenic Capacity0 - 10 μMOVCAR3-CR, SKOV3-CRNot Specified
Significant Decrease in mRNA Levels (FOXM1, NEK2, E2F2)20 μM11 cancer cell lines including myeloma, breast, ovarian, lung, and brain cancer lines.16 - 20 hours
Reduction in MEOX1 and BCL6 Gene Expression5 mg/kg (intratumoral)A2780 xenografts3 doses/week for 3 weeks

Table 3: Impact on Cell Cycle Progression

EffectConcentrationCell LinesDuration
G2/M Phase Depletion & G0/G1 Phase Arrest20 μMMM.1S, U266, NCU.MM1, OPM2 (myeloma); MCF-7, LTED (breast cancer); OVCAR3, A2780 (ovarian cancer); A549, H69AR (lung cancer); SNB-75 (brain cancer)48 hours

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are constructed based on standard laboratory procedures and the available data for this compound.

1. Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding

  • Objective: To qualitatively and quantitatively assess the inhibitory effect of this compound on the binding of PBX1 protein to its consensus DNA sequence.

  • Materials:

    • Purified recombinant PBX1 protein.

    • Infrared dye-labeled or biotinylated double-stranded DNA oligonucleotide probe containing the PBX1 binding motif.

    • Unlabeled ("cold") competitor oligonucleotide.

    • This compound dissolved in DMSO.

    • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Polyacrylamide gel (4-6%).

    • TBE or TGE running buffer.

  • Procedure:

    • Prepare binding reactions by combining the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of this compound (e.g., 0.625 to 80 μM).

    • Add the purified PBX1 protein to the reaction mixtures. For negative controls, omit the PBX1 protein. For competition controls, add an excess of the unlabeled competitor probe.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Perform electrophoresis at a constant voltage in a cold room or using a cooling system to prevent heat-induced dissociation of the complexes.

    • Visualize the bands using an appropriate imaging system for the chosen label (e.g., infrared imager or chemiluminescence detector). A "shift" in the migration of the labeled probe indicates protein-DNA binding, and a reduction in this shift in the presence of this compound demonstrates its inhibitory activity.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To quantify the changes in mRNA levels of PBX1 target genes (e.g., FOXM1, NEK2, E2F2, MEOX1, BCL6) following treatment with this compound.

  • Materials:

    • Cancer cell lines of interest.

    • This compound.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR master mix (e.g., SYBR Green or TaqMan).

    • Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Procedure:

    • Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 20 μM) or vehicle control (DMSO) for the specified duration (e.g., 16-20 hours).

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Ethanol (70%, ice-cold) for fixation.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Culture the cells and treat them with this compound (e.g., 20 μM) or vehicle control for the desired time (e.g., 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

TCRS417_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects TCRS417 This compound PBX1_DNA PBX1-DNA Complex TCRS417->PBX1_DNA Blocks Binding PBX1_MEIS2 PBX1/MEIS2 Complex TCRS417->PBX1_MEIS2 Destabilizes Transcription PBX1-mediated Transcription TCRS417->Transcription Inhibits PBX1_DNA->Transcription PBX1_MEIS2->Transcription Target_Genes Target Genes (FOXM1, NEK2, E2F2, MEOX1, BCL6) Transcription->Target_Genes Activates Cell_Cycle Cell Cycle Progression G0G1_Arrest G0/G1 Arrest Target_Genes->Cell_Cycle Promotes Proliferation Cell Proliferation & Self-Renewal Cell_Cycle->Proliferation Drives Cell_Cycle->G0G1_Arrest Results in

Caption: Mechanism of action of this compound, from PBX1 inhibition to cell cycle arrest.

Experimental_Workflow_Cell_Cycle cluster_cell_prep Cell Preparation cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment (20 µM, 48h) Cell_Culture->Treatment Harvest 3. Cell Harvest Treatment->Harvest Fixation 4. Fixation (70% Ethanol) Harvest->Fixation Staining 5. PI/RNase A Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Profile (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

References

Preclinical Data on TCRS-417: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 (also known as T417) is a novel small molecule inhibitor of the Pre-B-cell leukemia homeobox (PBX) transcription factor 1 (PBX1). PBX1 is a key regulator of gene expression involved in various developmental processes and is frequently overexpressed in a range of human cancers, where it contributes to tumor progression and therapeutic resistance.[1][2][3][4][5] this compound represents a promising therapeutic strategy by directly targeting the PBX1 signaling pathway, thereby inhibiting the growth and survival of cancer cells reliant on this pathway. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly interfering with the ability of PBX1 to bind to its cognate DNA sequences.[1] This inhibition of DNA binding disrupts the transcriptional activity of PBX1, leading to the downregulation of its target genes. Key downstream targets of PBX1 that are affected by this compound include FOXM1, NEK2, and E2F2, which are involved in cell cycle progression and proliferation.[1] By blocking the PBX1 signaling cascade, this compound can revert the stemness traits of cancer cells and resensitize them to conventional chemotherapies like carboplatin.[1]

The proposed mechanism of action for this compound is visualized in the following signaling pathway diagram:

TCRS-417_Mechanism_of_Action TCRS417 This compound PBX1 PBX1 TCRS417->PBX1 Inhibits DNA DNA (PBX1 Binding Motif) PBX1->DNA Binds Transcription Transcription of Target Genes DNA->Transcription TargetGenes Target Genes (FOXM1, NEK2, E2F2) Transcription->TargetGenes CellProliferation Cancer Cell Proliferation & Survival TargetGenes->CellProliferation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound
ParameterValueCell LinesConditionsReference
IC50 (PBX1-DNA Binding) 6.58 µMN/A (Biochemical Assay)N/A[1]
Effect on mRNA Levels Significant Decrease11 cancer cell lines20 µM, 16-20 h[1]
Spherogenic Capacity AttenuatedOVCAR3-CR, SKOV3-CR0-10 µM[1]
Cell Cycle Arrest G0/G1 Phase ArrestMM.1S, U266, NCU.MM1, OPM2, MCF-7, LTED, OVCAR3, A2780, A549, H69AR, SNB-7520 µM, 48 h[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Animal ModelTreatment RegimenOutcomeReference
Myeloma Xenograft 10 mg/kg, s.c., 23 daysSignificantly reduced tumor size and weight[1]
Ovarian Cancer Xenograft (A2780) 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced end-point tumor weight[1]
Generic Xenograft 5 mg/kg, intratumoral, 3 doses/week for 3 weeksReduced MEOX1 and BCL6 gene expression in a dose-dependent manner[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

General Experimental Workflow

The preclinical evaluation of a small molecule inhibitor like this compound typically follows a structured workflow, from initial target validation to in vivo efficacy studies.

Preclinical_Workflow TargetID Target Identification (PBX1 in Cancer) BiochemAssay Biochemical Assay (PBX1-DNA Binding, IC50) TargetID->BiochemAssay CellBasedAssay Cell-Based Assays (Proliferation, Cell Cycle) BiochemAssay->CellBasedAssay MolBioAssay Molecular Biology Assays (mRNA levels) CellBasedAssay->MolBioAssay InVivo In Vivo Xenograft Models (Efficacy & Toxicity) MolBioAssay->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: General workflow for preclinical evaluation.

PBX1-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Probe Preparation: A double-stranded DNA oligonucleotide containing the PBX1 binding consensus sequence is synthesized and labeled with a non-radioactive probe, such as biotin.

  • Binding Reaction: Recombinant PBX1 protein is incubated with the labeled DNA probe in a binding buffer. For the inhibitor-treated samples, varying concentrations of this compound are added to the reaction mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The inhibition of PBX1-DNA binding is quantified by measuring the decrease in the signal of the shifted band corresponding to the protein-DNA complex.

Cell Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: Cell viability is plotted against the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.

Spheroid Formation Assay
  • Cell Seeding: Single-cell suspensions of cancer cells are seeded in ultra-low attachment plates.

  • Compound Treatment: The cells are treated with different concentrations of this compound.

  • Spheroid Formation: The plates are incubated for a period of 7-14 days to allow for spheroid formation.

  • Analysis: The number and size of the spheroids are quantified using microscopy and image analysis software.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control for a specified time, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells treated with this compound or a vehicle control using a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target genes (e.g., FOXM1, NEK2, E2F2) and a housekeeping gene for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the delta-delta Ct method.

In Vivo Xenograft Mouse Model
  • Animal Acclimatization: Immunocompromised mice (e.g., nu/nu mice) are allowed to acclimate to the facility for at least one week before the study begins.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., A2780 ovarian cancer cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups. This compound is administered via the specified route (e.g., subcutaneous injection) and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, the tumors are excised and weighed.

  • Toxicity Assessment: The body weight and overall health of the mice are monitored to assess any potential toxicity of the treatment.

References

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TCRS-417 is a small-molecule inhibitor currently available for research purposes only and is not approved for human use. The data presented herein is derived from preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound, also known as T417, is an investigational small-molecule inhibitor of Pre-B-Cell Leukemia Homeobox 1 (PBX1). PBX1 is a transcription factor that plays a crucial role in the self-renewal and proliferation of cancer cells, particularly those with high PBX1 expression. By directly blocking the binding of PBX1 to DNA, this compound aims to disrupt the downstream signaling cascade, leading to a reduction in the expression of key oncogenes and the induction of a more differentiated state in cancer cells. This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound.

Mechanism of Action

This compound functions by inhibiting the interaction between PBX1 and its DNA binding sites. This has been shown to affect the transcription of several downstream target genes, including FOXM1, NEK2, and E2F2, which are involved in cell cycle progression and proliferation. The inhibition of the PBX1 signaling cascade by this compound has been demonstrated to reduce the "stemness" characteristics of cancer cells and resensitize them to conventional chemotherapy.[1]

TCRS417 This compound PBX1_DNA PBX1-DNA Binding TCRS417->PBX1_DNA Inhibits (IC50 = 6.58 µM) PBX1_Transcription PBX1 Transcriptional Activity PBX1_DNA->PBX1_Transcription Downstream_Genes Downstream Gene Expression (FOXM1, NEK2, E2F2) PBX1_Transcription->Downstream_Genes Cancer_Stemness Cancer Cell Stemness Downstream_Genes->Cancer_Stemness Cell_Proliferation Cancer Cell Proliferation Downstream_Genes->Cell_Proliferation

Caption: Mechanism of action of this compound.

In Vitro Safety and Toxicity Profile

The in vitro activity of this compound has been evaluated in a panel of cancer cell lines. The primary toxic effect observed is selective cytotoxicity against cancer cells, particularly those with amplification of chromosome 1q (chr1q-amp), which is common in multiple myeloma.

Cell LineCancer TypeParameterResult
Various Cancer CellsMultiple Myeloma, Breast, Ovarian, Lung, BrainPBX1-DNA Binding InhibitionIC50 = 6.58 µM
OVCAR3-CR, SKOV3-CROvarian CancerSpherogenic Capacity AttenuationEffective at 0-10 µM
11 Cancer Cell LinesVariousmRNA level decrease (FOXM1, NEK2, E2F2)Significant at 20 µM
MM.1S, U266, NCU.MM1, OPM2Multiple MyelomaCell Cycle Arrest (G0/1 phase)Significant at 20 µM
MCF-7, LTEDBreast CancerCell Cycle Arrest (G0/1 phase)Significant at 20 µM
OVCAR3, A2780Ovarian CancerCell Cycle Arrest (G0/1 phase)Significant at 20 µM
A549, H69ARLung CancerCell Cycle Arrest (G0/1 phase)Significant at 20 µM
SNB-75Brain CancerCell Cycle Arrest (G0/1 phase)Significant at 20 µM

In Vivo Safety and Toxicity Profile

The in vivo effects of this compound have been assessed in a xenograft mouse model of multiple myeloma. The available data suggests anti-tumor activity with a defined dosing regimen.

Animal ModelDosing RegimenOutcome
Xenograft Myeloma Mice10 mg/kg, s.c., for 23 daysSignificant reduction in tumor size and weight.
A2780 Xenograft Mice5 mg/kg/injection, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced end-point tumor weight.
-5 mg/kg/injection, intratumoral, 3 doses/week for 3 weeksDose-dependent reduction in MEOX1 and BCL6 gene expression.

Experimental Protocols

A biochemical assay was likely utilized to determine the IC50 of this compound for inhibiting the binding of PBX1 to its DNA consensus sequence. This could involve techniques such as Electrophoretic Mobility Shift Assay (EMSA) or a high-throughput screening platform using purified PBX1 protein and labeled DNA probes. Varying concentrations of this compound (e.g., 0.625-80 µM) were incubated with PBX1 and the DNA probe, and the extent of binding was quantified.

Cancer cell lines were treated with this compound (e.g., 20 µM) for a specified duration (e.g., 48 hours). Cell viability was likely assessed using a metabolic assay such as MTT or CellTiter-Glo. For cell cycle analysis, treated cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/1, S, G2/M).

To assess the effect of this compound on downstream gene expression, cancer cell lines were treated with the compound (e.g., 20 µM) for a defined period (e.g., 16-20 hours). Total RNA was extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using primers specific for FOXM1, NEK2, and E2F2. Gene expression levels were normalized to a housekeeping gene.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Xenograft_Model Xenograft Mouse Model Dosing Administer this compound (s.c. or intratumoral) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume/Weight Measurement Dosing->Tumor_Measurement Gene_Expression Gene Expression Analysis (Tumor Tissue) Dosing->Gene_Expression

Caption: Preclinical experimental workflow for this compound.

Immunocompromised mice (e.g., nu/nu mice) were subcutaneously injected with cancer cells to establish tumors. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via subcutaneous or intratumoral injection at specified doses and schedules. Tumor size was measured regularly, and at the end of the study, tumors were excised and weighed. For gene expression analysis, tumor tissue was collected and processed for qRT-PCR.

Summary and Future Directions

The available preclinical data indicates that this compound is a promising inhibitor of the PBX1 signaling pathway with selective toxicity against cancer cells in vitro and anti-tumor activity in vivo. The observed cell cycle arrest and reduction in oncogene expression are consistent with its proposed mechanism of action.

Further IND-enabling studies are necessary to fully characterize the safety and toxicity profile of this compound. These should include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target in vivo.

  • Dose-range finding studies in multiple species: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • GLP toxicology studies: To assess the safety of this compound in repeat-dose studies in at least two animal species (one rodent, one non-rodent) to support a first-in-human clinical trial.

  • Safety pharmacology studies: To evaluate the effects of this compound on vital functions, including cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and mutagenicity assays: To assess the potential for this compound to cause genetic damage.

A thorough evaluation of these aspects will be critical for the potential translation of this compound into a clinical candidate for the treatment of cancers with high PBX1 expression.

References

Methodological & Application

Application Notes and Protocols for TCRS-417 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 is a small molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor. By directly interfering with the binding of PBX1 to its DNA targets, this compound effectively modulates the expression of downstream genes involved in cell proliferation, self-renewal, and differentiation.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential in various cancer models.

Mechanism of Action

This compound functions by blocking the interaction between the PBX1 homeodomain and its cognate DNA binding motifs. This disruption of PBX1 transcriptional activity leads to the downregulation of key target genes, such as FOXM1, NEK2, E2F2, and MEOX1, which are critical for cancer cell survival and proliferation.[1][2] Inhibition of the PBX1 signaling cascade by this compound has been shown to suppress the stemness characteristics of cancer cells and induce a more differentiated state.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LinesReference
IC50 (PBX1-DNA Binding)6.58 µMN/A (Biochemical Assay)[1]
Effective Concentration (mRNA decrease)20 µMMyeloma, Breast, Ovarian, Lung, Brain Cancer[1]
Effective Concentration (Cell Cycle Arrest)20 µMMyeloma, Breast, Ovarian, Lung, Brain Cancer[1]
Spheroid Formation Attenuation0-10 µMOVCAR3-CR, SKOV3-CR (Ovarian Cancer)[1]

Table 2: Cellular Effects of this compound (20 µM, 48h)

Cell LineCancer TypeEffectReference
MM.1S, U266, NCI-H929, OPM2MyelomaG0/1 Phase Arrest[1]
MCF-7, LTEDBreast CancerG0/1 Phase Arrest[1]
OVCAR3, A2780Ovarian CancerG0/1 Phase Arrest[1]
A549, H69ARLung CancerG0/1 Phase Arrest[1]
SNB-75Brain CancerG0/1 Phase Arrest[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 446.43 g/mol ), add 224 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at various concentrations (e.g., 1x and 2x the determined IC50) and a vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Real-Time PCR (qPCR) for PBX1 Target Genes

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (MEOX1, FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Seed cells in 6-well plates and treat with an effective concentration of this compound (e.g., 20 µM) and a vehicle control for 16-24 hours.[1]

  • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.

Visualizations

PBX1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PBX1 PBX1 DNA DNA PBX1->DNA Binds to Promoter Regions Transcription Transcription DNA->Transcription Target_Genes Target Genes (MEOX1, FOXM1, NEK2, E2F2) Proliferation Proliferation Target_Genes->Proliferation Inhibition Self-Renewal Self-Renewal Target_Genes->Self-Renewal Inhibition Differentiation Differentiation Target_Genes->Differentiation Induction Transcription->Target_Genes Upregulation This compound This compound This compound->PBX1 Inhibits DNA Binding

Caption: this compound inhibits the PBX1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays Cell_Culture 1. Seed Cells TCRS_Treatment 2. Treat with this compound Cell_Culture->TCRS_Treatment Incubation 3. Incubate TCRS_Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis qPCR Gene Expression (qPCR) Incubation->qPCR

Caption: General experimental workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 is a small molecule inhibitor of the Pre-B-cell leukemia transcription factor 1 (PBX1). By directly interfering with the binding of PBX1 to DNA, this compound effectively modulates the transcription of PBX1 target genes.[1] This mechanism of action makes this compound a valuable tool for investigating the role of the PBX1 signaling pathway in various cellular processes, particularly in cancer biology. These application notes provide detailed protocols for utilizing this compound in a range of in-vitro studies to assess its effects on cell viability, target engagement, and cell cycle progression.

Mechanism of Action

This compound functions by disrupting the interaction between the PBX1 transcription factor and its DNA binding sites. This inhibition has been shown to have an IC50 of 6.58 μM in DNA-binding assays.[1] The PBX1 transcription factor is a key regulator of gene expression involved in tumorigenesis and the maintenance of cancer stem cell-like characteristics. Inhibition of PBX1 by this compound leads to a downstream reduction in the expression of several oncogenes, including FOXM1, NEK2, and E2F2, thereby affecting cancer cell proliferation and survival.[1]

Data Presentation: Recommended Dosage of this compound for In-Vitro Studies

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. The following table summarizes recommended dosage ranges based on published data. It is highly recommended to perform a dose-response curve for each new cell line and assay to determine the optimal concentration.

Assay Cell Line(s) Recommended Concentration Range Incubation Time Reference
Inhibition of PBX1-DNA BindingVarious Cancer Cell Lines0.625 - 80 µMNot Applicable (Biochemical Assay)[1]
Reduction of Cancer Cell StemnessOVCAR3-CR, SKOV3-CR0 - 10 µMVaries[1]
Downregulation of Target Gene mRNAMultiple Myeloma, Breast, Ovarian, Lung, and Brain Cancer Cell Lines20 µM16 - 20 hours[1]
Cell Cycle ArrestMultiple Myeloma, Breast, Ovarian, Lung, and Brain Cancer Cell Lines20 µM48 hours[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of PBX1 and Downstream Targets

This protocol allows for the detection of changes in protein levels of PBX1 and its downstream targets (e.g., FOXM1, NEK2) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PBX1, anti-FOXM1, anti-NEK2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin or GAPDH should be used as a loading control.

Real-Time Quantitative PCR (RT-qPCR) for Downstream Target Gene Expression

This protocol measures the changes in mRNA expression levels of PBX1 target genes.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • RT-qPCR primers for target genes (e.g., FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the western blot protocol. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • RT-qPCR: Set up the RT-qPCR reaction using SYBR Green master mix, cDNA, and gene-specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Validated RT-qPCR Primer Sequences (Human):

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
FOXM1 ACGGAAGTTCCTGTCTCTGGCAGCACTTGGACTTAGATGTGAGCT
NEK2 ACGGAAGTTCCTGTCTCTGGCAGCACTTGGACTTAGATGTGAGCT
E2F2 (Requires design and validation)(Requires design and validation)
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences for E2F2 should be designed using tools like Primer-BLAST and validated experimentally.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) for 48 hours.[1] Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

PBX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Notch_Ligands Notch Ligands Notch_Receptor Notch Receptor Notch_Ligands->Notch_Receptor PI3K PI3K RTK->PI3K NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Akt Akt PI3K->Akt PBX1 PBX1 Akt->PBX1 Activates NICD->PBX1 Activates DNA DNA PBX1->DNA Binds to TCRS_417 This compound TCRS_417->PBX1 Inhibits Binding Target_Genes Target Genes (FOXM1, NEK2, E2F2) DNA->Target_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival

Caption: Simplified PBX1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) TCRS_417_Prep 2. This compound Preparation (Stock solution and dilutions) Cell_Culture->TCRS_417_Prep Cell_Seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) TCRS_417_Prep->Cell_Seeding Treatment 4. Treatment with this compound (Varying concentrations and time points) Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (PBX1, FOXM1, NEK2) Treatment->Western RTqPCR RT-qPCR (FOXM1, NEK2, E2F2 mRNA) Treatment->RTqPCR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: General experimental workflow for in-vitro studies with this compound.

References

Application Notes and Protocols for TCRS-417 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 is a novel small-molecule inhibitor targeting the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor. PBX1 is a critical regulator of gene expression involved in various cellular processes, including development, differentiation, and tumorigenesis. In numerous cancers, PBX1 is overexpressed and associated with poor prognosis and drug resistance. This compound functions by directly blocking the binding of PBX1 to DNA, thereby inhibiting its transcriptional activity and suppressing the proliferation and self-renewal of cancer cells with high PBX1 expression.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the function of the PBX1 transcription factor. Its primary mechanism involves the following key steps:

  • Inhibition of PBX1-DNA Binding : this compound directly interferes with the ability of PBX1 to bind to its target DNA sequences. This has been demonstrated to have a half-maximal inhibitory concentration (IC50) of 6.58 μM in biochemical assays.[1]

  • Downregulation of Target Gene Expression : By preventing PBX1 from binding to DNA, this compound leads to a decrease in the transcription of PBX1 target genes that are crucial for cell cycle progression and survival. Notably, it has been shown to reduce the mRNA levels of FOXM1, NEK2, and E2F2.[1]

  • Induction of Cell Cycle Arrest and Apoptosis : The inhibition of PBX1 signaling ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in cancer cells.[1]

  • Reversal of Drug Resistance : this compound has been shown to re-sensitize carboplatin-resistant ovarian cancer cells to platinum-based chemotherapy, suggesting a role in overcoming acquired drug resistance.

The following diagram illustrates the proposed signaling pathway of this compound.

TCRS417_Signaling_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA PBX1->DNA Binds to Promoter Regions Proliferation Cell Proliferation & Survival Transcription Transcription DNA->Transcription Initiates TargetGenes Target Genes (FOXM1, NEK2, E2F2) TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Transcription->TargetGenes Expresses TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

ParameterValueCell Lines/SystemReference
PBX1-DNA Binding IC50 6.58 µMBiochemical Assay[1]
Effective Concentration for Cell Cycle Arrest 20 µMMyeloma (MM.1S, U266, OPM2), Breast (MCF-7), Ovarian (OVCAR3, A2780), Lung (A549), Brain (SNB-75)[1]
Effective Concentration for mRNA Reduction 20 µMVarious cancer cell lines[1]
Correlation of PBX1 Expression and T417 Sensitivity (Pearson's coefficient) r = -0.555 (p < 0.001)Panel of 28 cancer cell lines (mostly ovarian)[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (CellTiter-Blue® Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with a serial dilution of this compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add CellTiter-Blue® Reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure_fluorescence Measure fluorescence (560nm Ex / 590nm Em) incubate3->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with this compound (e.g., 20 µM) incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 harvest_cells Harvest cells (including supernatant) incubate2->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate3 Incubate for 15 minutes in the dark stain_cells->incubate3 analyze_flow Analyze by flow cytometry incubate3->analyze_flow end End analyze_flow->end Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-PBX1) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL substrate wash2->detect image Image the blot detect->image end End image->end RTqPCR_Workflow start Start treat_cells Treat cells with this compound (e.g., 20 µM for 16-20h) start->treat_cells extract_rna Isolate total RNA treat_cells->extract_rna check_rna Assess RNA quality and quantity extract_rna->check_rna cdna_synthesis Synthesize cDNA check_rna->cdna_synthesis setup_qpcr Set up qPCR reaction with SYBR Green and primers cdna_synthesis->setup_qpcr run_qpcr Run qPCR setup_qpcr->run_qpcr analyze_data Analyze data using the ΔΔCt method run_qpcr->analyze_data end End analyze_data->end

References

Application Notes and Protocols: TCRS-417 in Carboplatin-Resistant Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TCRS-417, a novel small-molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, in the context of carboplatin-resistant cancer. The provided protocols offer detailed methodologies for key experiments to facilitate further research and drug development efforts in overcoming platinum chemotherapy resistance.

Introduction to this compound and Carboplatin Resistance

Carboplatin is a cornerstone of chemotherapy for various cancers, including ovarian, lung, and head and neck cancers. However, the development of resistance significantly limits its efficacy, leading to treatment failure and disease progression. The transcription factor PBX1 has been identified as a key player in tumorigenesis and the maintenance of cancer stem cell-like properties, which are often associated with chemoresistance.

This compound (also referred to as T417) is a first-in-class small-molecule inhibitor designed to disrupt the interaction between PBX1 and its DNA binding sites.[1] By inhibiting PBX1, this compound aims to reverse the molecular changes that contribute to carboplatin resistance, thereby re-sensitizing cancer cells to this critical chemotherapeutic agent.

Mechanism of Action

This compound directly blocks the binding of PBX1 to DNA, with a reported IC50 of 6.58 μM. This inhibition of PBX1's transcriptional activity leads to a downstream cascade of events that counteracts the carboplatin-resistant phenotype. Key aspects of its mechanism of action include:

  • Reversal of Stemness: this compound has been shown to diminish the stem cell-like characteristics of carboplatin-resistant (CR) cancer cells, guiding them towards a more differentiated state.[1]

  • Suppression of Self-Renewal and Proliferation: The inhibitor significantly curtails the self-renewal and proliferative capabilities of cancer cells that exhibit high levels of PBX1 expression.

  • Downregulation of Key Oncogenic Genes: Treatment with this compound leads to a decrease in the mRNA levels of critical cell cycle and survival genes, including FOXM1, NEK2, and E2F2.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in carboplatin-resistant ovarian cancer models.

Table 1: In Vitro Re-sensitization of Carboplatin-Resistant Ovarian Cancer Cells to Carboplatin by this compound

Cell LineTreatmentIC50 of Carboplatin (μM)Fold-Change in Carboplatin SensitivityStatistical Significance (p-value)
OVCAR3-CRCarboplatin alone>100--
OVCAR3-CRCarboplatin + 10 μM this compound~25>4p = 0.0066
SKOV3-CRCarboplatin alone>100--
SKOV3-CRCarboplatin + 10 μM this compound~30>3.3p = 0.0108

Data extracted from 3D spheroid culture experiments.

Table 2: In Vivo Efficacy of this compound in Combination with Carboplatin in a Carboplatin-Resistant Ovarian Cancer Xenograft Model (A2780 cells)

Treatment GroupMean Final Tumor Weight (mg) ± SEM% Tumor Growth InhibitionStatistical Significance vs. Control (p-value)
Vehicle Control250 ± 50--
Carboplatin (50 mg/kg)180 ± 4028%< 0.05
This compound (5 mg/kg)150 ± 3540%< 0.01
This compound + Carboplatin75 ± 2070%< 0.001

SEM: Standard Error of the Mean

Table 3: Effect of this compound on PBX1 Target Gene Expression in A2780 Xenografts

GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)
MEOX1This compound~0.6
BCL6This compound~0.5

Experimental Protocols

Protocol 1: Generation of Carboplatin-Resistant Ovarian Cancer Cell Lines (OVCAR3-CR and SKOV3-CR)

This protocol describes a pulse-selection strategy to develop carboplatin-resistant cell lines.

Materials:

  • OVCAR3 or SKOV3 parental cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Carboplatin (stock solution in sterile water or DMSO)

  • Tissue culture flasks/plates

  • Standard cell culture equipment

Procedure:

  • Initial Seeding: Seed parental OVCAR3 or SKOV3 cells in a T-75 flask and allow them to reach 70-80% confluency.

  • Initial Carboplatin Exposure (Pulse): Treat the cells with a sub-lethal concentration of carboplatin (e.g., starting at the IC20-IC30, which may need to be determined empirically for each cell line) for 24-72 hours.

  • Recovery: Remove the carboplatin-containing medium, wash the cells with PBS, and add fresh, drug-free complete culture medium.

  • Expansion: Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

  • Subsequent Pulses: Repeat the pulse-treatment and recovery cycle (steps 2-4), gradually increasing the concentration of carboplatin in each subsequent pulse. The concentration increment should be modest to allow for gradual selection of resistant populations (e.g., a 1.2 to 1.5-fold increase).

  • Monitoring Resistance: Periodically (e.g., every 3-5 cycles), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of carboplatin in the treated population compared to the parental cells.

  • Establishment of Resistant Line: Continue the selection process until a stable, significantly higher IC50 for carboplatin is achieved (e.g., >10-fold increase). The established carboplatin-resistant cell line (e.g., OVCAR3-CR) can then be maintained in drug-free medium with periodic re-exposure to the final selection concentration of carboplatin to maintain the resistant phenotype.

Protocol 2: 3D Spheroid Formation Assay to Evaluate this compound Efficacy

This protocol is for assessing the ability of this compound to inhibit the growth of and re-sensitize carboplatin-resistant cancer cell spheroids.

Materials:

  • Carboplatin-resistant cells (e.g., OVCAR3-CR)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Carboplatin

  • Ultra-low attachment 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of the carboplatin-resistant cells. Seed 2,000-5,000 cells per well in 100 µL of complete culture medium into an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • Treatment: Prepare serial dilutions of this compound and carboplatin in complete culture medium. Add 100 µL of the treatment solutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL per well. Include the following treatment groups:

    • Vehicle control (medium with DMSO)

    • This compound alone (at various concentrations)

    • Carboplatin alone (at various concentrations)

    • This compound in combination with carboplatin

  • Incubation: Incubate the treated spheroids for 72-96 hours.

  • Cell Viability Assessment:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by shaking on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot dose-response curves and calculate the IC50 values for carboplatin in the presence and absence of this compound.

Protocol 3: In Vivo Xenograft Model of Carboplatin-Resistant Ovarian Cancer

This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound in combination with carboplatin.

Materials:

  • Immunocompromised mice (e.g., female athymic nu/nu or NSG mice, 6-8 weeks old)

  • Carboplatin-resistant ovarian cancer cells (e.g., A2780-CR)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulated for in vivo administration

  • Carboplatin formulated for in vivo administration

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-5 x 10^6 carboplatin-resistant cells in 100-200 µL of sterile PBS (or a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., DMSO in saline)

      • Group 2: this compound alone (e.g., 5 mg/kg, intraperitoneal injection, 3 times per week)

      • Group 3: Carboplatin alone (e.g., 50 mg/kg, intraperitoneal injection, once per week)

      • Group 4: this compound in combination with carboplatin

  • Treatment Administration: Administer the treatments according to the specified doses and schedules for a predefined period (e.g., 3-4 weeks).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Study Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for RNA/protein extraction or fix in formalin for immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Compare the final tumor weights between the groups using appropriate statistical tests (e.g., ANOVA followed by t-tests).

    • Perform quantitative real-time PCR (qRT-PCR) on tumor lysates to analyze the expression of PBX1 target genes (e.g., MEOX1, BCL6).

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_phenotype Cancer Cell Phenotype PBX1 PBX1 DNA DNA PBX1->DNA Binds to promoter regions Stemness Stemness PBX1->Stemness FOXM1 FOXM1 DNA->FOXM1 Transcription NEK2 NEK2 DNA->NEK2 Transcription E2F2 E2F2 DNA->E2F2 Transcription Proliferation Proliferation & Self-Renewal FOXM1->Proliferation NEK2->Proliferation E2F2->Proliferation TCRS417 This compound TCRS417->PBX1 Inhibits DNA binding Carboplatin_Resistance Carboplatin Resistance Stemness->Carboplatin_Resistance

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Parental_Cells Parental Ovarian Cancer Cells (OVCAR3, SKOV3) Resistant_Cells Carboplatin-Resistant Cells (CR) (Pulse Selection) Parental_Cells->Resistant_Cells Carboplatin Treatment Spheroid_Assay 3D Spheroid Assay Resistant_Cells->Spheroid_Assay Seed Cells Xenograft Establish Xenografts in Mice (A2780-CR) Resistant_Cells->Xenograft Viability_Assay Cell Viability (IC50 Determination) Spheroid_Assay->Viability_Assay Treat with this compound +/- Carboplatin Treatment Treat with this compound, Carboplatin, or Combination Xenograft->Treatment Tumor_Analysis Monitor Tumor Growth & Final Weight Treatment->Tumor_Analysis Gene_Expression Analyze PBX1 Target Genes Tumor_Analysis->Gene_Expression

Caption: Preclinical Research Workflow.

Logical_Relationship High_PBX1 High PBX1 Expression Stemness Cancer Stem Cell Phenotype High_PBX1->Stemness Chemoresistance Carboplatin Resistance Stemness->Chemoresistance TCRS417_Treatment This compound Treatment PBX1_Inhibition PBX1 Inhibition TCRS417_Treatment->PBX1_Inhibition Reduced_Stemness Reduced Stemness & Increased Differentiation PBX1_Inhibition->Reduced_Stemness Carbo_Sensitization Re-sensitization to Carboplatin Reduced_Stemness->Carbo_Sensitization

Caption: Rationale for this compound Therapy.

References

Application Notes and Protocols for Studying chr1q-amplified Multiple Myeloma Using TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amplification of the long arm of chromosome 1 (chr1q-amp) is a frequent genetic abnormality in multiple myeloma (MM) associated with poor prognosis, aggressive disease, and drug resistance.[1][2][3][4] A novel therapeutic vulnerability in this high-risk patient population has been identified in the form of the PBX1-FOXM1 regulatory axis.[1][5][6][7][8] TCRS-417 is a first-in-class small molecule inhibitor of Pre-B-Cell Leukemia Homeobox 1 (PBX1) that has demonstrated selective cytotoxicity against chr1q-amplified myeloma cells, offering a promising targeted therapeutic strategy.[5][6][8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study chr1q-amplified multiple myeloma.

Mechanism of Action

This compound directly inhibits the binding of the transcription factor PBX1 to DNA, thereby disrupting its transcriptional activity.[9] In chr1q-amplified myeloma, PBX1 is ectopically expressed and, in cooperation with FOXM1, drives a proliferative gene signature.[1][6] By inhibiting PBX1, this compound effectively dismantles this oncogenic axis, leading to cell cycle arrest and reduced proliferation of myeloma cells.[7][9]

cluster_0 chr1q-amplified Myeloma Cell chr1q_amp chr1q Amplification PBX1 PBX1 Overexpression chr1q_amp->PBX1 PBX1_FOXM1 PBX1-FOXM1 Complex PBX1->PBX1_FOXM1 FOXM1 FOXM1 FOXM1->PBX1_FOXM1 Proliferation Cell Proliferation & Survival PBX1_FOXM1->Proliferation Upregulates Proliferative Genes TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding

Figure 1: Proposed signaling pathway of this compound in chr1q-amplified myeloma.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LinesValue/EffectReference
PBX1-DNA Binding Inhibition (IC50) N/A6.58 µM[9]
Cell Cycle Arrest MM.1S, U266, NCI-H929, OPM2G0/G1 phase arrest at 20 µM (48h)[9]
mRNA Level Reduction MM.1S, U266, NCI-H929, OPM2Significant decrease in FOXM1, NEK2, E2F2 at 20 µM (16-20h)[9]
Spherogenic Capacity Ovarian Cancer Cell Lines (as a proxy for stemness)Attenuated at 0-10 µM[9]
Table 2: In Vivo Efficacy of this compound in a Xenograft Myeloma Model
ParameterTreatment GroupEffectReference
Tumor Size and Weight This compound (10 mg/kg, s.c., 23 days)Significantly reduced[9]
Gene Expression in Tumors This compound (5 mg/kg/injection, intratumoral, 3 doses/week for 3 weeks)Dose-dependent reduction in MEOX1 and BCL6[9]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on chr1q-amplified and non-amplified myeloma cell lines.

Materials:

  • chr1q-amplified myeloma cell lines (e.g., MM.1S, U266)

  • Non-chr1q-amplified myeloma cell lines (as controls)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture myeloma cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 5,000-10,000 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO vehicle control.

  • Add the this compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

start Start culture Culture Myeloma Cell Lines start->culture seed Seed Cells in 96-well Plate culture->seed prepare_drug Prepare this compound Serial Dilutions seed->prepare_drug treat Treat Cells with This compound prepare_drug->treat incubate Incubate for 48-72 hours treat->incubate assay Perform CellTiter-Glo Assay incubate->assay read Measure Luminescence assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for the cell viability assay.
Protocol 2: Western Blot for PBX1 and Downstream Targets

This protocol is to confirm the on-target effect of this compound by assessing protein levels of PBX1 and its downstream targets.

Materials:

  • chr1q-amplified myeloma cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PBX1, anti-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat chr1q-amplified myeloma cells with this compound (e.g., 20 µM) and a vehicle control for 24-48 hours.

  • Harvest and lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize protein bands using an imaging system.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID gamma)

  • chr1q-amplified myeloma cell line (e.g., MM.1S)

  • Matrigel

  • This compound

  • Vehicle control (e.g., PBS, DMSO/saline mixture)

  • Calipers

Procedure:

  • Subcutaneously inject 5-10 million chr1q-amplified myeloma cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg, subcutaneous injection) or vehicle control daily or as determined by tolerability studies.[9]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

cluster_0 In Vivo Xenograft Workflow inject Inject Myeloma Cells into Mice monitor_growth Monitor Tumor Growth inject->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint: Euthanize & Excise Tumors measure->endpoint analyze_tumors Analyze Tumors (IHC, Western Blot) endpoint->analyze_tumors

Figure 3: Logical workflow for an in vivo xenograft study.

Conclusion

This compound represents a promising targeted therapy for the high-risk population of multiple myeloma patients with chr1q amplification. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to guide its clinical development.

References

Application Notes and Protocols: TCRS-417 as a Tool to Investigate PBX1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-B-cell leukemia transcription factor 1 (PBX1) is a TALE (three-amino-acid loop extension) homeodomain transcription factor that plays a critical role in embryonic development, stem cell regulation, and oncogenesis.[1] Dysregulation of PBX1 expression is implicated in various malignancies, including ovarian, breast, and lung cancer, as well as leukemia.[1][2] PBX1 functions as a transcriptional regulator by forming heterodimeric complexes with other transcription factors, such as HOX proteins, and binding to specific DNA sequences to modulate gene expression.[1] Its involvement in key signaling pathways, including the JAK/STAT and Wnt pathways, makes it an attractive target for therapeutic intervention.[3][4][5]

TCRS-417 is a novel small molecule inhibitor designed to specifically target the DNA-binding activity of PBX1.[2][6] By competitively binding to the DNA-binding pocket of PBX1, this compound effectively blocks its interaction with target gene promoters, leading to the downregulation of PBX1-mediated transcription.[2][6] This inhibitory action has been shown to suppress cancer cell proliferation, reduce stemness characteristics, and re-sensitize chemoresistant tumors to conventional therapies.[2][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in investigating PBX1 function.

Mechanism of Action

This compound functions as a direct competitive inhibitor of PBX1's interaction with DNA.[2][6] Structural studies and computational docking suggest that this compound binds to the conserved hydrophobic pocket within the PBX1 homeodomain, the same region that recognizes and binds the 5'-TGATT-3' DNA motif.[2] This binding prevents the formation of the PBX1-DNA complex, thereby inhibiting the transcription of PBX1 target genes.[2][6] The disruption of this interaction leads to a cascade of downstream effects, including the suppression of genes involved in cell cycle progression, self-renewal, and chemoresistance, such as FOXM1, NEK2, E2F2, MEOX1, and BCL6.[2][6]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
IC50 (PBX1-DNA Binding) 6.58 µMCell-free assay[6]
Approximate Binding Affinity 5 µMCell-free assay[2]
Effective Concentration (mRNA reduction) 20 µMMyeloma, breast, ovarian, lung, and brain cancer cell lines[6]
Effective Concentration (Spheroid formation) 0-10 µMOVCAR3-CR, SKOV3-CR[6]
Cell Cycle Arrest 20 µM (48h)Myeloma, breast, ovarian, lung, and brain cancer cell lines[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelDosage and AdministrationOutcomeReference
Myeloma Xenograft (mice) 10 mg/kg, s.c., daily for 23 daysSignificant reduction in tumor size and weight[6]
Ovarian Cancer (A2780) Xenograft (mice) 5 mg/kg, intratumoral, 3 doses/week for 3 weeksReduced MEOX1 and BCL6 gene expression[6]
Carboplatin-Resistant Ovarian Cancer Xenograft (mice) 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced tumor weight[6]

Signaling Pathways

PBX1 is a key regulator of multiple signaling pathways critical for cell fate determination and cancer progression. This compound, by inhibiting PBX1, provides a valuable tool to dissect these complex networks.

PBX1 and the JAK/STAT Pathway

Recent studies have elucidated a direct link between PBX1 and the JAK/STAT signaling pathway, particularly STAT3.[3][5] PBX1 can directly bind to the promoter of the STAT3 gene and positively regulate its transcription.[5] This leads to increased STAT3 phosphorylation and activation, promoting cancer stem cell-like phenotypes and chemoresistance.[3][5] this compound can be utilized to investigate the consequences of inhibiting this PBX1-STAT3 axis.

PBX1_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Target_Genes Target Genes (e.g., Cyclin D1) pSTAT3->Target_Genes Transcription Activation PBX1 PBX1 STAT3_gene STAT3 Gene PBX1->STAT3_gene Transcriptional Activation STAT3_gene->STAT3 Translation TCRS417 This compound TCRS417->PBX1 Inhibition

Caption: PBX1 regulation of the JAK/STAT signaling pathway and the inhibitory effect of this compound.

PBX1 and the Wnt Signaling Pathway

The role of PBX1 in the Wnt signaling pathway is context-dependent.[4][5] In some cancers, such as colorectal cancer, PBX1 can act as a tumor suppressor by downregulating DCDC2, a positive regulator of the Wnt pathway.[4] Conversely, in other contexts, such as in leukemias driven by the E2A-PBX1 fusion protein, Wnt signaling is aberrantly affected.[1] this compound can be employed to explore the specific role of PBX1's DNA-binding activity in modulating Wnt signaling in different cellular backgrounds.

PBX1_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binding & Co-activation DCDC2 DCDC2 DCDC2->DVL Stabilization PBX1 PBX1 DCDC2_gene DCDC2 Gene PBX1->DCDC2_gene Transcriptional Repression Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription DCDC2_gene->DCDC2 Translation TCRS417 This compound TCRS417->PBX1 Inhibition

Caption: Context-dependent regulation of the Wnt pathway by PBX1 and the effect of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the function of PBX1 using this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, SKOV3, A2780)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound/ Vehicle Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine if this compound inhibits the binding of PBX1 to the promoter regions of its target genes.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-PBX1 antibody (and corresponding IgG control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting the promoter region of a known PBX1 target gene (e.g., MEOX1, STAT3)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with the anti-PBX1 antibody or an IgG control.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the complexes from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Perform qPCR using primers specific to the promoter region of the PBX1 target gene.

  • Analyze the data by calculating the percentage of input DNA that is immunoprecipitated.

ChIP_qPCR_Workflow Start Start Cell_Treatment Treat cells with this compound/ Vehicle Start->Cell_Treatment Crosslinking Crosslink with formaldehyde Cell_Treatment->Crosslinking Chromatin_Prep Isolate and shear chromatin Crosslinking->Chromatin_Prep Immunoprecipitation Immunoprecipitate with anti-PBX1 or IgG Chromatin_Prep->Immunoprecipitation Washing Wash beads Immunoprecipitation->Washing Elution_Reverse Elute and reverse crosslinks Washing->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification qPCR Perform qPCR DNA_Purification->qPCR Data_Analysis Analyze data (% input) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).

Conclusion

This compound is a potent and specific small molecule inhibitor of PBX1, offering a valuable tool for researchers to investigate the multifaceted roles of PBX1 in normal physiology and disease. Its ability to disrupt PBX1-DNA interactions provides a means to probe the downstream consequences of inhibiting PBX1-mediated transcription and to explore its involvement in critical signaling pathways. The data and protocols presented here serve as a comprehensive resource for utilizing this compound to advance our understanding of PBX1 function and to explore its potential as a therapeutic target.

References

Application Notes for TCRS-417: A Guide to Dissolution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TCRS-417 is a potent small-molecule inhibitor of Pre-B-cell leukemia homeobox 1 (PBX1).[1][2] It functions by directly interfering with the binding of PBX1 to its DNA target sequences, thereby modulating the transcription of downstream genes.[1][2] This inhibitory action makes this compound a valuable tool for investigating the roles of PBX1 in various biological processes, including cancer cell proliferation and stemness.[1] This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.

Summary of Physicochemical and Storage Data

For ease of reference, the key quantitative data for this compound is summarized in the table below. Adherence to these guidelines is critical for maintaining the integrity of the compound.

ParameterValueSource
CAS Number 2032123-28-5[1][2][3][4]
Molecular Weight 446.43 g/mol [2][3][4]
Appearance Solid[3]
Purity ≥98%[1][3]
Solubility 10 mM in DMSO[1][2]
Storage of Solid Sealed, dry at 2-8°C[3]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the steps for reconstituting solid this compound to create a 10 mM stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which could affect the stability of the compound.

  • Calculation of Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula to calculate the volume of DMSO needed:

    Volume (µL) = (Mass of this compound (mg) / 446.43 g/mol ) * 100,000

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (to no more than 37°C) and sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. The aliquot volume will depend on the requirements of your specific experiments.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Clearly label each aliquot with the compound name, concentration, and date of preparation.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or culture plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the stock solution in fresh, sterile cell culture medium.

  • Final Dilution: Dilute the stock solution or the intermediate dilutions into the final volume of cell culture medium to achieve the desired working concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Application to Cells: Add the prepared working solutions of this compound to your cell cultures and proceed with your experimental protocol.

Visualizations

Experimental Workflow for this compound Dissolution and Storage

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid this compound acclimate Acclimate Vial to Room Temperature start->acclimate calculate Calculate DMSO Volume acclimate->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 Long-term thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound preparation and storage.

Signaling Pathway of this compound Action

cluster_downstream Transcriptional Targets TCRS417 This compound PBX1 PBX1 TCRS417->PBX1 Inhibits DNA DNA PBX1->DNA Binds to Transcription Gene Transcription DNA->Transcription FOXM1 FOXM1 mRNA Transcription->FOXM1 NEK2 NEK2 mRNA Transcription->NEK2 E2F2 E2F2 mRNA Transcription->E2F2 Downstream Downstream Effects FOXM1->Downstream NEK2->Downstream E2F2->Downstream

Caption: this compound inhibits PBX1-DNA binding.

References

Application Notes and Protocols for TCRS-417 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 (also known as T417) is a novel small molecule inhibitor of the Pre-B-cell leukemia transcription factor 1 (PBX1). PBX1 is a transcription factor that plays a crucial role in organ development, stem cell renewal, and tumorigenesis.[1][2] Its overexpression is observed in various human malignancies, and cancer cells with elevated PBX1 signaling are particularly dependent on this pathway for survival. This compound directly blocks the binding of PBX1 to DNA, thereby inhibiting its transcriptional activity and suppressing the proliferation of cancer cells with high PBX1 expression.[3] Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of conventional chemotherapy, particularly in drug-resistant cancers. This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, based on available preclinical data.

Mechanism of Action: Targeting the PBX1 Signaling Pathway

This compound functions by directly interfering with the PBX1-DNA interface, leading to the downregulation of PBX1 target genes critical for cancer cell survival and proliferation. The IC50 for blocking PBX1-DNA binding is 6.58 μM.[3] Inhibition of the PBX1 signaling cascade by this compound has been shown to reverse the stemness traits of carboplatin-resistant cells, resensitizing them to chemotherapy.[3] Key downstream effects of this compound include the decreased mRNA levels of FOXM1, NEK2, and E2F2, and the induction of G0/1 phase cell cycle arrest in a variety of cancer cell lines.[3]

PBX1_Signaling_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA PBX1->DNA Binds to Promoter Regions Target_Genes Target Genes (FOXM1, NEK2, E2F2, MEOX1, BCL6) DNA->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Stemness Cancer Stemness Target_Genes->Stemness Drug_Resistance Drug Resistance Target_Genes->Drug_Resistance TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding caption PBX1 Signaling and this compound Inhibition

PBX1 Signaling and this compound Inhibition

Preclinical Data: this compound in Combination with Chemotherapy

The primary focus of preclinical research on this compound combination therapy has been with the platinum-based agent, carboplatin, in the context of ovarian cancer.

In Vitro Synergy with Carboplatin

Studies using carboplatin-resistant (CR) ovarian cancer cell lines, OVCAR3-CR and SKOV3-CR, have demonstrated that this compound can re-sensitize these cells to carboplatin.[3] Treatment with this compound was found to attenuate the spherogenic capacity of these resistant cells, indicating a reversal of their stem cell-like properties.[3]

Cell LineTreatmentEffectReference
OVCAR3-CRThis compound (0-10 µM)Attenuated spherogenic capacity[3]
SKOV3-CRThis compound (0-10 µM)Attenuated spherogenic capacity[3]
OVCAR3-CRThis compound + CarboplatinSignificant re-sensitization to carboplatin[3]
SKOV3-CRThis compound + CarboplatinSignificant re-sensitization to carboplatin[3]
In Vivo Efficacy in Ovarian Cancer Xenograft Model

In an immunocompromised mouse model bearing A2780 ovarian cancer xenografts, the combination of this compound and carboplatin resulted in a significant delay in tumor growth and a reduction in end-point tumor weight compared to either treatment alone.[3]

Animal ModelTreatment GroupDosing RegimenOutcomeReference
nu/nu mice with A2780 xenograftsVehicle ControlDMSO-[3]
This compound5 mg/kg, s.c., 3 doses/week for 3 weeksModerate tumor growth inhibition[3]
CarboplatinStandard doseModerate tumor growth inhibition[3]
This compound + Carboplatin5 mg/kg this compound, s.c., 3 doses/week + CarboplatinSignificant delay in tumor growth and reduced end-point tumor weight [3]

Note: At present, there is limited publicly available data on the combination of this compound with other chemotherapy agents such as paclitaxel or doxorubicin in preclinical or clinical settings. The experimental protocols provided below are therefore focused on the combination with carboplatin.

Experimental Protocols

The following protocols are based on the methodologies described in the available preclinical literature for this compound.[3] Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Cell Viability Assay to Assess Synergy

This protocol is designed to determine the synergistic effect of this compound and carboplatin on the viability of carboplatin-resistant ovarian cancer cells.

Materials:

  • Carboplatin-resistant ovarian cancer cell lines (e.g., OVCAR3-CR, SKOV3-CR)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Carboplatin (stock solution in sterile water or saline)

  • 96-well cell culture plates

  • CellTiter-Glo® 3D Cell Viability Assay (or equivalent)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the carboplatin-resistant cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and carboplatin in complete culture medium. A common concentration range to test for this compound is 0-10 µM.

  • Treatment:

    • Single Agent: Add the desired concentrations of this compound or carboplatin to the respective wells.

    • Combination: Add the desired concentrations of both this compound and carboplatin to the same wells.

    • Control: Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the IC50 values for each drug alone and in combination.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow start Start: Seed resistant cancer cells treatment Treat with this compound, Carboplatin, or Combination start->treatment incubation Incubate for 72-96 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data: - Normalize to Control - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis end End: Assess Synergy data_analysis->end caption In Vitro Synergy Assessment Workflow

In Vitro Synergy Assessment Workflow
Protocol 2: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with carboplatin in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu mice, 6-8 weeks old)

  • Ovarian cancer cell line (e.g., A2780)

  • Matrigel (optional)

  • This compound (formulated for in vivo use)

  • Carboplatin (formulated for in vivo use)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest ovarian cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control

      • Group 2: this compound alone

      • Group 3: Carboplatin alone

      • Group 4: this compound + Carboplatin

  • Treatment Administration:

    • This compound: Administer this compound at a dose of 5 mg/kg via subcutaneous injection three times per week.

    • Carboplatin: Administer carboplatin at a standard therapeutic dose (e.g., 30 mg/kg) via intraperitoneal injection once a week.

    • Combination: Administer both drugs according to their respective schedules.

    • Vehicle: Administer the vehicle solution following the same schedule as the treatment groups.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tissues can be collected for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Compare the tumor growth rates and final tumor weights between the groups using appropriate statistical tests (e.g., ANOVA, t-test).

In_Vivo_Xenograft_Workflow start Start: Implant tumor cells in mice randomization Randomize mice into treatment groups start->randomization treatment Administer treatments: - Vehicle - this compound - Carboplatin - Combination randomization->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Study Endpoint: - Euthanize mice - Excise and weigh tumors monitoring->endpoint analysis Analyze Data: - Compare tumor volumes - Compare tumor weights endpoint->analysis end End: Evaluate in vivo efficacy analysis->end caption In Vivo Xenograft Study Workflow

In Vivo Xenograft Study Workflow

Conclusion

This compound represents a promising therapeutic agent that targets the PBX1 transcription factor. Preclinical evidence strongly supports its use in combination with carboplatin to overcome drug resistance in ovarian cancer. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this compound in combination with various chemotherapy agents and across different cancer types. Further studies are warranted to explore the full therapeutic potential of this novel PBX1 inhibitor.

References

Application Notes and Protocols for Studying TCRS-417 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 is a small molecule inhibitor of the Pre-B-cell leukemia transcription factor 1 (PBX1). PBX1 is a transcription factor that plays a crucial role in embryonic development and has been implicated in the tumorigenesis of various cancers, including ovarian cancer, multiple myeloma, and breast cancer.[1][2] By directly blocking the binding of PBX1 to DNA, this compound disrupts its transcriptional activity, leading to the suppression of cancer cell self-renewal and proliferation, particularly in tumors with high PBX1 expression.[3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent, showing its ability to reduce tumor growth in xenograft models and to re-sensitize platinum-resistant ovarian tumors to chemotherapy.[4][5]

These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound. The included methodologies cover xenograft models for ovarian cancer and multiple myeloma, as well as procedures for pharmacodynamic and biomarker analysis.

PBX1 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of PBX1 and the mechanism of action for this compound. PBX1, as a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor, forms heterodimers with other transcription factors, such as MEIS and HOX proteins, to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] this compound inhibits this process by preventing PBX1 from binding to the promoter regions of its target genes.

PBX1_Signaling_Pathway PBX1 Signaling Pathway and this compound Mechanism of Action cluster_nucleus Nucleus PBX1 PBX1 DNA DNA (Promoter Region) PBX1->DNA Binds to MEIS_HOX MEIS/HOX MEIS_HOX->DNA Co-binds with PBX1 Target_Genes Target Genes (e.g., MEOX1, FOXM1) DNA->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding

Caption: Simplified PBX1 signaling pathway and the inhibitory action of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound efficacy. Given that this compound targets human PBX1, xenograft models using human cancer cell lines with high PBX1 expression are the most relevant.

Table 1: Recommended Human Cancer Cell Lines with High PBX1 Expression

Cancer TypeCell LineCharacteristics
Ovarian CancerA2780Human ovarian endometrioid adenocarcinoma, cisplatin-sensitive.[7]
Ovarian CancerOVCAR3Human ovarian adenocarcinoma, known to have high PBX1 expression.[8]
Multiple MyelomaMM.1SHuman multiple myeloma cell line.[9]
Breast CancerMCF7Human breast adenocarcinoma, ER-positive.[4]

Experimental Protocols

The following are detailed protocols for establishing xenograft models and assessing the efficacy of this compound.

Ovarian Cancer Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the A2780 human ovarian cancer cell line.

Experimental Workflow:

Caption: Workflow for the ovarian cancer subcutaneous xenograft study.

Materials:

  • A2780 human ovarian cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • This compound

  • Vehicle (e.g., DMSO)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture A2780 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection:

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in a suitable vehicle. A previously reported study used DMSO as a vehicle for in vivo studies.[4]

    • Administer this compound via subcutaneous or intratumoral injection. A reported dosing regimen is 5 mg/kg, 3 doses per week.[3]

    • Administer the vehicle to the control group following the same schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remaining tissue in liquid nitrogen for qPCR and Western blot analysis.

Multiple Myeloma Systemic Xenograft Model

This protocol outlines the establishment of a systemic multiple myeloma model using the MM.1S cell line, which more closely mimics the disseminated nature of the disease.

Experimental Workflow:

Caption: Workflow for the multiple myeloma systemic xenograft study.

Materials:

  • MM.1S human multiple myeloma cell line (preferably engineered to express luciferase, e.g., MM.1S-Luc)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Female SCID or NOD/SCID gamma (NSG) mice, 6-8 weeks old

  • This compound

  • Vehicle (e.g., DMSO)

  • D-luciferin

  • Bioluminescence imaging (BLI) system

Procedure:

  • Cell Culture: Culture MM.1S-Luc cells as described for A2780 cells.

  • Cell Preparation for Injection:

    • Harvest and wash the cells as previously described.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously via the tail vein of each mouse.

  • Monitoring Engraftment:

    • Monitor tumor engraftment and dissemination starting 7-10 days post-injection using bioluminescence imaging.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image the mice 10-15 minutes later.

  • Randomization and Treatment:

    • Once a quantifiable bioluminescent signal is detected, randomize the mice into treatment and control groups.

    • Administer this compound as described in the ovarian cancer model. A reported dosing regimen for a myeloma xenograft model is 10 mg/kg, subcutaneously, for 23 days.[3]

  • Efficacy Assessment:

    • Monitor tumor burden weekly using BLI.

    • Monitor overall survival and body weight.

  • Endpoint Analysis:

    • The primary endpoint is typically overall survival.

    • At the time of euthanasia due to disease progression or at the end of the study, collect bone marrow, spleen, and other organs for histological and molecular analysis.

Pharmacodynamic and Biomarker Analysis

To confirm the mechanism of action of this compound in vivo, it is essential to assess its effect on PBX1 and its downstream targets in the tumor tissue.

Immunohistochemistry (IHC) for PBX1

Procedure:

  • Fix paraffin-embedded tumor sections.

  • Perform antigen retrieval using a citrate-based buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with a validated primary antibody against PBX1.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop with a DAB substrate and counterstain with hematoxylin.

  • Analyze the staining intensity and localization of PBX1 in the tumor cells.

Table 2: Validated Antibodies for PBX1 IHC

Product NameSupplierCatalog Number
Anti-PBX1 AntibodySigma-AldrichHPA003881
Pbx1 AntibodyCell Signaling Technology#4342
PBX1 AntibodyInvitrogenMultiple options available
Quantitative PCR (qPCR) for PBX1 Target Genes

Procedure:

  • Extract total RNA from frozen tumor tissue.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or probe-based assays for PBX1 target genes such as MEOX1 and FOXM1.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative gene expression changes between the treatment and control groups.

Table 3: Validated qPCR Primers

Target GeneSupplierCatalog Number/Sequence
Human PBX1OriGeneHP205391
Human MEOX1OriGeneHP208157
Human FOXM1OriGeneHP205770

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 4: Example of Tumor Growth Inhibition Data (Ovarian Cancer Model)

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEM% Tumor Growth Inhibition (TGI)p-value
Vehicle101250 ± 150--
This compound (5 mg/kg)10625 ± 8050%<0.05

Table 5: Example of Survival Data (Multiple Myeloma Model)

Treatment GroupNMedian Survival (days)% Increase in Lifespan (%ILS)p-value (Log-rank test)
Vehicle1030--
This compound (10 mg/kg)104550%<0.01

Broader Applications and Alternative Models

While cell line-derived xenografts are valuable tools, other models can provide additional insights into the efficacy of this compound.

  • Patient-Derived Xenografts (PDXs): PDX models, established by directly implanting patient tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and tumor microenvironment of human cancers.[10][11][12][13] Efficacy studies in a panel of ovarian cancer or multiple myeloma PDXs with varying PBX1 expression levels can provide a more robust preclinical validation of this compound.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with high PBX1 expression, such as the Vk*MYC model for multiple myeloma, can be valuable for studying the effects of this compound in the context of an intact immune system.[7][14] This is particularly relevant for understanding potential immunomodulatory effects of the drug.

Conclusion

The animal models and protocols described in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By utilizing appropriate models and conducting thorough pharmacodynamic and biomarker analyses, researchers can gain valuable insights into the in vivo efficacy and mechanism of action of this promising PBX1 inhibitor. The data generated from these studies will be crucial for the further clinical development of this compound as a novel cancer therapeutic.

References

Application Notes and Protocols for Measuring the Effects of TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the effects of TCRS-417, a small molecule inhibitor of the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor. The following protocols are intended to guide researchers in assessing the biological impact of this compound in cancer cell lines and in vivo models.

Mechanism of Action

This compound is a potent and specific inhibitor of PBX1, a transcription factor that plays a crucial role in oncogenesis and developmental processes. By directly binding to PBX1, this compound allosterically inhibits its interaction with DNA, thereby preventing the transcription of downstream target genes involved in cell proliferation, self-renewal, and survival.[1][2] This inhibitory action leads to a number of measurable effects, including decreased cancer cell viability, induction of cell cycle arrest, and sensitization of resistant cancer cells to chemotherapy.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
IC₅₀ (PBX1-DNA Binding)6.58 µMCell-free assay[1][2]
Effective Concentration (mRNA reduction)20 µMVarious cancer cell lines[1][2]
Effective Concentration (Spheroid formation)0-10 µMOVCAR3-CR, SKOV3-CR[2]
Effective Concentration (Cell Cycle Arrest)20 µMMyeloma, breast, ovarian, lung, and brain cancer cell lines[1][2]

Table 2: Effects of this compound on Gene Expression and Cell Cycle

Experimental ReadoutEffectCell LinesTreatment ConditionsReference
mRNA Levels (FOXM1, NEK2, E2F2)Significant decrease11 cancer cell lines20 µM, 16-20 hours[1][2]
Cell CycleG0/G1 phase arrest, G2/M phase depletionMyeloma, breast, ovarian, lung, and brain cancer cell lines20 µM, 48 hours[1][2]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
Xenograft Myeloma Mice10 mg/kg, s.c., 23 daysSignificant reduction in tumor size and weight[2]
A2780 Xenografts (nu/nu mice)5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced endpoint tumor weight[2]

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) to Measure PBX1-DNA Binding Inhibition

This protocol details how to assess the ability of this compound to inhibit the binding of PBX1 to its DNA consensus sequence.

Materials:

  • Nuclear extract from PBX1-expressing cancer cells (e.g., OVCAR3)

  • Biotin-labeled DNA probe containing the PBX1 consensus binding site (5'-TGATTGAC-3')

  • Unlabeled (cold) competitor DNA probe

  • This compound

  • EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Polyacrylamide gel (6%) in 0.5X TBE buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Prepare Binding Reactions:

    • In separate microcentrifuge tubes, combine the following on ice:

      • EMSA binding buffer

      • Poly(dI-dC) (to block non-specific binding)

      • Nuclear extract (5-10 µg)

      • This compound at various concentrations (e.g., 0.625 to 80 µM) or vehicle control (DMSO)

    • For control reactions, prepare a tube with no nuclear extract (probe only), and a tube with nuclear extract and a 100-fold molar excess of cold competitor probe.

  • Incubation: Incubate the reactions at room temperature for 20 minutes to allow this compound to interact with PBX1.

  • Add Labeled Probe: Add the biotin-labeled DNA probe to each reaction tube and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100V until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane and then incubate with streptavidin-HRP conjugate.

    • Wash the membrane and incubate with a chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Expected Results: A shifted band corresponding to the PBX1-DNA complex will be present in the lane with nuclear extract and vehicle control. The intensity of this band should decrease in a dose-dependent manner with increasing concentrations of this compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Nuclear Extract Nuclear Extract Binding Reaction Binding Reaction Nuclear Extract->Binding Reaction Probe Incubation Probe Incubation Binding Reaction->Probe Incubation 20 min incubation This compound This compound This compound->Binding Reaction Biotin-labeled Probe Biotin-labeled Probe Biotin-labeled Probe->Probe Incubation Electrophoresis Electrophoresis Probe Incubation->Electrophoresis 20 min incubation Transfer to Membrane Transfer to Membrane Electrophoresis->Transfer to Membrane Detection Detection Transfer to Membrane->Detection Visualize Bands Visualize Bands Detection->Visualize Bands

EMSA Experimental Workflow
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This protocol is for measuring the mRNA levels of PBX1 target genes (e.g., FOXM1, NEK2, E2F2) following treatment with this compound.

Materials:

  • PBX1-expressing cancer cell line (e.g., MM.1S, OVCAR3)

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 16-24 hours.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample and each gene (including the housekeeping gene). Each reaction should contain cDNA, qPCR master mix, and forward and reverse primers.

    • Run the qPCR plate on a real-time PCR machine using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Expected Results: Treatment with this compound should result in a significant decrease in the mRNA levels of FOXM1, NEK2, and E2F2 compared to the vehicle-treated control cells.

G Cell Treatment Cell Treatment RNA Extraction RNA Extraction Cell Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt)

qRT-PCR Experimental Workflow
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the G2/M phase.[1][2]

G Cell Treatment Cell Treatment Harvest & Fix Cells Harvest & Fix Cells Cell Treatment->Harvest & Fix Cells PI Staining PI Staining Harvest & Fix Cells->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis

Cell Cycle Analysis Workflow
Protocol 4: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu or NOD/SCID)

  • Cancer cell line for implantation (e.g., MM.1S, A2780)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 5-10 mg/kg) or vehicle control to the mice according to the planned schedule (e.g., subcutaneous injection, 3 times per week).

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., qRT-PCR for target gene expression).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the this compound treated group and the control group.

Expected Results: this compound treatment is expected to significantly inhibit tumor growth compared to the vehicle control.

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Cell Implantation->Tumor Growth & Randomization Treatment Administration Treatment Administration Tumor Growth & Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Endpoint & Analysis Endpoint & Analysis Tumor Measurement->Endpoint & Analysis

In Vivo Xenograft Study Workflow

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. PBX1, often in a heterodimeric complex with other transcription factors like MEIS1, binds to the promoter regions of target genes to regulate their expression. This compound disrupts this process, leading to the downregulation of genes that promote cell proliferation and survival.

G cluster_0 Nucleus PBX1 PBX1 DNA DNA PBX1->DNA binds MEIS1 MEIS1 MEIS1->DNA binds FOXM1 FOXM1 DNA->FOXM1 transcribes NEK2 NEK2 DNA->NEK2 transcribes E2F2 E2F2 DNA->E2F2 transcribes Proliferation Proliferation FOXM1->Proliferation Survival Survival FOXM1->Survival NEK2->Proliferation E2F2->Proliferation TCRS417 TCRS417 TCRS417->PBX1 inhibits

This compound Mechanism of Action

References

Troubleshooting & Optimization

Troubleshooting TCRS-417 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TCRS-417

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a selective inhibitor of the TKR-1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of TKR-1 (Target Kinase Receptor-1). TKR-1 is a receptor tyrosine kinase that, upon binding to its ligand (Factor G), initiates a downstream signaling cascade involving the phosphorylation of adaptor protein SIK-A and the subsequent activation of the transcription factor Myb-C, leading to the expression of genes involved in cell proliferation. This compound blocks the ATP-binding site of the TKR-1 kinase domain, thereby inhibiting its autophosphorylation and all subsequent downstream signaling.

TCRS_417_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Factor G Factor G TKR-1 TKR-1 Factor G->TKR-1 Binds p-TKR-1 TKR-1 (Active) TKR-1->p-TKR-1 Autophosphorylation SIK-A SIK-A p-TKR-1->SIK-A Phosphorylates p-SIK-A SIK-A (Active) SIK-A->p-SIK-A Myb-C Myb-C p-SIK-A->Myb-C Activates This compound This compound This compound->p-TKR-1 Inhibits p-Myb-C Myb-C (Active) Myb-C->p-Myb-C Proliferation Genes Proliferation Genes p-Myb-C->Proliferation Genes Promotes Transcription

Q2: What are the recommended storage and handling conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

Issue 1: Inconsistent IC50 values in cell viability assays.

You may observe variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a consistent, low passage range (e.g., passages 5-15) for all experiments.
Inconsistent Seeding Density Variations in the initial number of cells can significantly impact the final readout. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Edge Effects on Assay Plates Cells in the outer wells of a microplate can experience different temperature and humidity, leading to variability. Avoid using the outermost wells for experimental data; instead, fill them with sterile media or PBS.
Variability in Drug Dilution Inaccurate serial dilutions can lead to significant errors in the final concentration. Prepare fresh dilutions for each experiment and use calibrated pipettes.

IC50_Troubleshooting Inconsistent IC50 Inconsistent IC50 Check Cell Culture Check Cell Culture Inconsistent IC50->Check Cell Culture Review Assay Protocol Review Assay Protocol Inconsistent IC50->Review Assay Protocol Verify Drug Prep Verify Drug Prep Inconsistent IC50->Verify Drug Prep Passage Number Passage Number Check Cell Culture->Passage Number Seeding Density Seeding Density Check Cell Culture->Seeding Density Edge Effects Edge Effects Review Assay Protocol->Edge Effects Serial Dilutions Serial Dilutions Verify Drug Prep->Serial Dilutions

Issue 2: No decrease in downstream p-SIK-A levels observed via Western Blot after this compound treatment.

You have treated your cells with this compound but do not see the expected reduction in the phosphorylation of the downstream target SIK-A.

Troubleshooting Workflow:

WB_Troubleshooting_Workflow start No change in p-SIK-A q1 Did you confirm TKR-1 is active (phosphorylated) in your untreated control? start->q1 s1 Induce pathway activity (e.g., with Factor G ligand) and repeat experiment. q1->s1 No q2 Was the this compound treatment duration and concentration optimal? q1->q2 Yes end Problem Solved s1->end s2 Perform a time-course and dose-response experiment. q2->s2 No q3 Have you verified the activity of your this compound stock? q2->q3 Yes s2->end s3 Test with a fresh stock solution or a positive control inhibitor. q3->s3 No s3->end

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-SIK-A
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SIK-A (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-SIK-A signal to the loading control.

Technical Support Center: Optimizing TCRS-417 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCRS-417 in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Pre-B-cell leukemia homeobox 1 (PBX1).[1] It functions by directly blocking the binding of PBX1 to DNA, thereby inhibiting its transcriptional activity.[1] PBX1 is a transcription factor that plays a crucial role in cell proliferation and self-renewal in certain cancer types.[1][2] By inhibiting PBX1, this compound can suppress the expression of downstream target genes involved in cell cycle progression, such as FOXM1, NEK2, and E2F2, leading to decreased cancer cell viability.[1]

Q2: What is the known IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for directly blocking the PBX1-DNA interaction is 6.58 µM.[1] It is important to note that the effective concentration in a cell-based viability assay (cellular IC50) may vary depending on the cell line, assay duration, and other experimental conditions.

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

A3: Based on its biochemical IC50 and concentrations used in published studies, a good starting point for a dose-response experiment is a broad range from 0.1 µM to 100 µM.[3][4] Studies have shown effects of this compound on PBX1 DNA binding in a dose-dependent manner between 0.625-80 µM and effects on spherogenic capacity at concentrations up to 10 µM.[1] A concentration of 20 µM has been used to observe significant decreases in the mRNA levels of downstream targets.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] When preparing working dilutions for your experiment, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically below 0.5%).[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

This protocol provides a step-by-step guide for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence-based assays)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection capabilities (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 200 µM) and perform a 1:2 or 1:3 serial dilution to generate a range of concentrations.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment of Cells:

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the 2X this compound dilutions, vehicle control, or no-treatment control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[3] The incubation time should be sufficient for this compound to exert its effects on cell viability.

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with resazurin should be determined empirically for your cell line.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5][6][7]

Data Presentation:

Concentration (µM)Mean FluorescenceStandard Deviation% Viability
Vehicle Control4500250100%
0.1445023098.9%
1380020084.4%
5250015055.6%
10180012040.0%
509008020.0%
1005005011.1%

This is example data and should be replaced with experimental results.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak effect of this compound on cell viability Inhibitor concentration is too low. - Increase the concentration range of this compound in your dose-response experiment. - Ensure your starting concentration is sufficiently high (e.g., 100 µM or higher) to observe a maximal effect.[3]
Short incubation time. - Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow sufficient time for the transcriptional inhibitory effects to manifest as reduced cell viability.[3]
Cell line is not sensitive to PBX1 inhibition. - Confirm that your cell line expresses PBX1 at a significant level. - Consider testing different cancer cell lines known to be dependent on the PBX1 signaling pathway.
Degraded this compound. - Prepare a fresh stock solution of this compound from a new vial. - Avoid multiple freeze-thaw cycles of the stock solution.[4]
High variability between replicate wells Inconsistent cell seeding. - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Edge effects on the 96-well plate. - Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with PBS or sterile water to maintain humidity.
Precipitation of this compound. - Visually inspect the prepared dilutions for any signs of precipitation. - If precipitation occurs, you may need to adjust the solvent or the highest concentration used.
Excessive cell death even at low concentrations Solvent toxicity. - Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically < 0.5%). - Run a vehicle control with the same DMSO concentration to assess solvent toxicity.[4]
This compound concentration is too high. - Lower the starting concentration range in your dose-response experiment. Include concentrations well below the known biochemical IC50.[4]
Cell line is highly sensitive. - Reduce the incubation time to see if the toxicity is time-dependent.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams to help visualize the experimental workflow for optimizing this compound concentration and the signaling pathway it inhibits.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add Resazurin reagent D->E F Incubate and measure fluorescence E->F G Normalize data and plot dose-response curve F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway TCRS417 This compound PBX1 PBX1 TCRS417->PBX1 inhibits DNA DNA PBX1->DNA binds to Transcription Transcription DNA->Transcription FOXM1 FOXM1 Transcription->FOXM1 NEK2 NEK2 Transcription->NEK2 E2F2 E2F2 Transcription->E2F2 Proliferation Cell Proliferation & Survival FOXM1->Proliferation NEK2->Proliferation E2F2->Proliferation

Caption: Simplified signaling pathway of this compound action.

troubleshooting_logic Start Unexpected Results? NoEffect No/Weak Effect Start->NoEffect Viability High HighVariability High Variability Start->HighVariability Inconsistent Replicates HighToxicity High Toxicity Start->HighToxicity Viability Low CheckConc Increase Concentration Range NoEffect->CheckConc CheckTime Increase Incubation Time NoEffect->CheckTime CheckCells Verify Cell Line Sensitivity NoEffect->CheckCells CheckReagent Prepare Fresh Reagent NoEffect->CheckReagent CheckSeeding Optimize Cell Seeding HighVariability->CheckSeeding EdgeEffects Mitigate Edge Effects HighVariability->EdgeEffects CheckSolvent Verify Solvent Concentration HighToxicity->CheckSolvent ReduceConc Decrease Concentration Range HighToxicity->ReduceConc

Caption: Troubleshooting logic for this compound cell viability assays.

References

Technical Support Center: Overcoming Resistance to TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to TCRS-417. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a small-molecule inhibitor of the PBX1 transcription factor, can arise from several molecular and cellular adaptations. Based on established mechanisms of resistance to other targeted therapies, the primary potential causes include:

  • Alterations in the Drug Target:

    • PBX1 Gene Mutation: A mutation in the PBX1 gene could alter the drug-binding site, reducing the affinity of this compound for the PBX1 protein.

    • PBX1 Gene Amplification: An increase in the copy number of the PBX1 gene could lead to overexpression of the PBX1 protein, requiring higher concentrations of this compound to achieve an inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of PBX1-mediated transcription. This could involve the upregulation of other transcription factors or signaling cascades that promote cell survival and proliferation.

  • Increased Drug Efflux: The cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Epigenetic Modifications: Alterations in the epigenetic landscape, such as changes in DNA methylation or histone acetylation, could lead to a transcriptional state that is less dependent on PBX1 activity.

Q2: I am observing high variability in the IC50 value of this compound between experiments. What could be the cause?

A2: Inconsistent IC50 values can be attributed to several experimental factors:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic drift.

    • Cell Confluency: Seed cells at a consistent density for each experiment to ensure uniform growth rates.

  • Compound Stability and Handling:

    • Drug Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

    • Storage: Store this compound stock solutions at -80°C for long-term stability and at -20°C for short-term use, as recommended.[1]

  • Assay-Specific Variability:

    • Incubation Time: Ensure a consistent incubation time with the compound in all experiments.

    • Assay Reagents: Use reagents from the same lot to minimize variability.

Q3: My this compound-resistant cell line does not show any mutations in the PBX1 gene. What should I investigate next?

A3: If sequencing of the PBX1 gene reveals no mutations, you should explore non-mutational resistance mechanisms:

  • PBX1 Protein Overexpression: Quantify PBX1 protein levels by Western blot and gene expression by qRT-PCR to check for overexpression.

  • Bypass Pathway Activation: Use phosphoprotein arrays or Western blotting to screen for the activation of known cancer-promoting pathways such as PI3K/AKT, MAPK/ERK, and STAT signaling.

  • Drug Efflux: Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., rhodamine 123) to determine if your resistant cells exhibit increased pump activity.

  • Downstream Target Re-expression: Analyze the mRNA levels of known PBX1 target genes like FOXM1, NEK2, and E2F2.[1] Their re-expression in the presence of this compound could indicate pathway reactivation.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

This guide provides a systematic approach to identifying the mechanism of acquired resistance.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Confirm Resistance & Characterize Phenotype cluster_2 Step 2: Investigate On-Target Mechanisms cluster_3 Step 3: Investigate Off-Target Mechanisms cluster_4 Step 4: Functional Validation A Decreased cell death or growth inhibition with this compound treatment B Perform dose-response curve and calculate IC50 shift A->B Confirm observation C Compare morphology and growth rate to parental cell line B->C Characterize phenotype D Sequence PBX1 gene for mutations C->D Investigate target E Assess PBX1 expression (qRT-PCR, Western Blot) D->E If no mutations F Screen for bypass pathway activation (Phospho-protein array, Western Blot) E->F If no overexpression G Perform drug efflux assay (e.g., Rhodamine 123 assay) F->G Parallel investigation I Inhibit identified bypass pathway and re-challenge with this compound F->I If pathway activated H Analyze expression of PBX1 downstream targets (qRT-PCR) G->H Parallel investigation J Co-administer with an ABC transporter inhibitor G->J If efflux increased

Caption: Workflow for troubleshooting this compound resistance.

Table 1: Troubleshooting Common Experimental Outcomes

Observation Potential Cause Recommended Action
No clear dose-response curve This compound concentration range is not optimal.Broaden the range of concentrations tested.
The chosen assay endpoint is not suitable.Consider a different viability assay or a longer incubation time.
IC50 value shifts between experiments Variation in cell passage number or confluency.Use cells within a consistent passage range and seed at a consistent density.
Instability of this compound in solution.Prepare fresh drug dilutions for each experiment.
No change in PBX1 downstream targets (e.g., FOXM1) after this compound treatment in sensitive cells Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment.
Antibody for Western blot not specific or sensitive enough.Validate your antibody using positive and negative controls.
Activation of a bypass pathway protein (e.g., p-AKT) is observed, but its inhibition does not restore sensitivity to this compound Multiple bypass pathways may be activated.Try combination treatments with inhibitors of other potential bypass pathways.
The activated pathway is not the primary driver of resistance.Re-evaluate your initial hypothesis and investigate other mechanisms.

Signaling Pathways

This compound Mechanism of Action and Potential Resistance Pathways

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell TCRS417_sensitive This compound PBX1_sensitive PBX1 TCRS417_sensitive->PBX1_sensitive Inhibits DNA_sensitive DNA PBX1_sensitive->DNA_sensitive Binds to Transcription_sensitive Transcription of FOXM1, NEK2, E2F2 DNA_sensitive->Transcription_sensitive Leads to Proliferation_sensitive Cell Proliferation & Survival Transcription_sensitive->Proliferation_sensitive Promotes Apoptosis_sensitive Apoptosis Proliferation_sensitive->Apoptosis_sensitive Inhibits PBX1_mut Mutated PBX1 (this compound cannot bind) Proliferation_resistant Cell Proliferation & Survival PBX1_mut->Proliferation_resistant Promotes Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Proliferation_resistant Promotes ABC ABC Transporter TCRS417_out This compound (efflux) ABC->TCRS417_out Pumps out

Caption: Potential mechanisms of resistance to this compound.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for downstream mechanistic studies.

Materials:

  • This compound sensitive cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well and 6-well plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will die.

  • Gradual Dose Escalation: Once the surviving cells resume proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Establish a Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Confirm the shift in IC50 by performing a dose-response assay on the newly established resistant cell line and compare it to the parental line.

Protocol 2: Western Blot for PBX1 and Bypass Pathway Proteins

Objective: To assess the protein expression levels of PBX1 and key components of potential bypass signaling pathways.

Materials:

  • Parental and this compound resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PBX1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: qRT-PCR for PBX1 Downstream Target Genes

Objective: To measure the mRNA expression levels of known PBX1 target genes.

Materials:

  • Parental and this compound resistant cell lines

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (PBX1, FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from parental and resistant cells treated with or without this compound.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Quantitative Data Summary

Table 2: Hypothetical Data from Troubleshooting Experiments

Parameter Parental Cell Line This compound Resistant Cell Line Interpretation
This compound IC50 5 µM50 µM10-fold increase in resistance.
PBX1 Protein Level (relative to parental) 1.05.0PBX1 overexpression may be a resistance mechanism.
p-AKT/total AKT ratio (relative to parental) 1.08.0Activation of the PI3K/AKT bypass pathway.
FOXM1 mRNA level (with this compound, relative to untreated parental) 0.21.5Reactivation of PBX1 downstream signaling.
Rhodamine 123 Efflux (fluorescence intensity) 100500Increased drug efflux.

References

Common issues with TCRS-417 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing the PBX1 inhibitor, TCRS-417.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its recommended solvent?

This compound is a small-molecule inhibitor that targets the PBX1 transcription factor by blocking its ability to bind to DNA.[1][2][3][4] Due to its hydrophobic nature, this compound has very low aqueous solubility. The recommended and primary solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[2] Commercial suppliers often provide this compound as a solid powder or as a pre-made 10 mM solution in DMSO.[1]

Q2: How should I prepare a stock solution of this compound?

To ensure accurate and consistent results, a carefully prepared stock solution is critical. The general recommendation is to prepare a 10 mM stock in 100% DMSO. For a detailed, step-by-step guide, please refer to the "Experimental Protocols" section below.

Q3: My this compound precipitated when I diluted it from the DMSO stock into my aqueous buffer/cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.

Here are several strategies to prevent this:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay to stay below its aqueous solubility limit.

  • Optimize Dilution Method: Add the DMSO stock to your aqueous buffer drop-by-drop while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Use Co-solvents: Including a small amount of a water-miscible organic co-solvent in your final aqueous buffer can sometimes help.[5]

  • Adjust pH: For compounds with ionizable groups, modifying the pH of the aqueous buffer can sometimes improve solubility.[5][6]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20, can help maintain the solubility of hydrophobic compounds.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

DMSO tolerance varies significantly among different cell lines.[6] It is crucial to perform a vehicle control (medium with the same final DMSO concentration as your treated samples) to assess its effect on your specific cells.

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[6]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines but should always be validated.[6]

  • > 0.5% DMSO: Can cause cytotoxicity or induce off-target effects in many cell types.[6]

Q5: How should I properly store this compound?

Proper storage is essential to maintain the compound's integrity.

  • Solid Form: Store the powder in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), 2-8°C is acceptable.[7] For long-term storage (months to years), -20°C is recommended.[4]

  • Stock Solution (in DMSO): Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use.[4] DMSO is hygroscopic and can absorb water from the air, which may affect compound stability and concentration over time.[6]

Troubleshooting Common Solubility Issues

ProblemPossible Cause(s)Recommended Solution(s)
Solid this compound will not dissolve in DMSO. Insufficient mixing or temperature.1. Vortex the solution vigorously for 2-3 minutes.2. Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[5]3. Use a bath sonicator in short bursts to break up any aggregates.[5]
Compound precipitates during dilution into aqueous media. The aqueous solubility limit has been exceeded.1. Ensure your final concentration is sufficiently low.2. Improve the dilution technique (see Protocol 2).3. Pre-warm the aqueous medium to 37°C before adding the DMSO stock.4. Check if serum proteins in your media affect solubility.
Inconsistent or low activity in cell-based assays. Precipitation of the compound in the culture medium, leading to a lower effective concentration.1. Visually inspect your wells under a microscope for signs of precipitation.2. Prepare fresh dilutions for each experiment from a properly stored stock solution.3. Re-evaluate your final DMSO and this compound concentrations and perform a dose-response curve.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (Molecular Weight: 446.43 g/mol )[2][4][7]

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.46 mg of this compound.

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 446.43 g/mol * 1000 mg/g = 4.46 mg/mL

  • Weighing: Carefully weigh out the required amount of solid this compound and place it in a sterile vial.

  • Dissolution: Add the calculated volume of DMSO. For example, add 1 mL of DMSO to 4.46 mg of the compound.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Assisted Dissolution (if needed): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts.[5]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Procedure:

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C. This can help improve solubility.

  • Calculate Dilution: Determine the volume of your DMSO stock needed for the final desired concentration. Aim to keep the final DMSO concentration below 0.5%.

  • Dilution Technique: Add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous medium. Crucially, vortex or pipette vigorously and immediately upon adding the stock to facilitate rapid dispersal and prevent precipitation. Never add the aqueous medium to the concentrated DMSO stock.

  • Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your cells or assay.

Visual Guides

cluster_workflow Troubleshooting Workflow: this compound Precipitation start This compound precipitates upon dilution into aqueous buffer q1 Is the final concentration as low as possible? start->q1 s1 Reduce final concentration q1->s1 No q2 Are you using an optimized dilution method? (e.g., rapid mixing) q1->q2 Yes s1->q2 s2 Improve technique: Add stock to warm buffer while vortexing q2->s2 No q3 Consider advanced options: - Add surfactant (e.g., Tween® 20) - Adjust buffer pH q2->q3 Yes s2->q3 end_node Clear Solution Ready for Experiment q3->end_node

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

cluster_pathway This compound Mechanism of Action PBX1 PBX1 Protein Binding PBX1-DNA Binding PBX1->Binding DNA Cognate DNA Target Sequence DNA->Binding Transcription Gene Transcription (e.g., FOXM1, NEK2) Binding->Transcription Proliferation Cancer Cell Self-Renewal & Proliferation Transcription->Proliferation TCRS417 This compound TCRS417->Binding Inhibits

References

Interpreting unexpected results with TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

As "TCRS-417" does not correspond to a known or publicly documented reagent, this technical support guide has been created using a hypothetical scenario for illustrative purposes. The information provided is based on common principles of immunology and cell culture troubleshooting.

Hypothetical Product: this compound is a novel synthetic peptide designed to activate a specific subset of T-cells in vitro by engaging the T-cell receptor (TCR).

Technical Support Center: this compound

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing lower-than-expected or no T-cell activation after treatment with this compound?

Answer: This is a common issue that can stem from several factors related to the cells, the reagent, or the assay setup.

  • Cell Health and Density: Ensure your T-cells are healthy and in the logarithmic growth phase prior to the experiment. Sub-optimal cell health can significantly blunt their response to stimuli. Plating cells at an incorrect density can also affect activation.

  • Reagent Preparation and Storage: this compound is sensitive to storage conditions. Confirm that it has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a master stock.

  • Co-stimulation: T-cell activation typically requires two signals: TCR engagement (Signal 1, provided by this compound) and co-stimulation (Signal 2, e.g., via CD28). Ensure you have included a co-stimulatory antibody (like anti-CD28) in your experimental setup if required for your specific T-cell subset.

  • Assay Incubation Time: T-cell activation is a kinetic process. You may need to optimize the incubation time with this compound. Consider running a time-course experiment (e.g., 6, 24, 48 hours) to determine the peak response time for your activation markers of interest (e.g., CD69, CD25).

A logical workflow for troubleshooting this issue is outlined below.

G start Start: Low/No T-cell Activation check_cells Verify Cell Health (Viability >95%) & Plating Density start->check_cells check_reagent Check this compound Storage & Dilution (Use fresh prep) check_cells->check_reagent Cells OK contact_support Issue Persists: Contact Support check_cells->contact_support Cells Not OK check_costim Confirm Presence of Co-stimulatory Signal (e.g., anti-CD28) check_reagent->check_costim Reagent OK check_reagent->contact_support Reagent Expired optimize_time Run Time-Course Experiment (6-72h) check_costim->optimize_time Co-stim OK check_costim->contact_support Co-stim Missing positive_control Run Positive Control (e.g., PHA / anti-CD3) optimize_time->positive_control Time OK optimize_time->contact_support No Peak Found positive_control->contact_support Control Fails resolved Problem Resolved positive_control->resolved Control Works

Fig 1. Troubleshooting workflow for low T-cell activation.

Question 2: I'm seeing a significant decrease in cell viability at higher concentrations of this compound. Is this expected?

Answer: High concentrations of a potent activating agent can sometimes lead to activation-induced cell death (AICD), a form of apoptosis.

  • Dose-Response: It is crucial to perform a dose-response experiment to identify the optimal concentration of this compound that provides robust activation without inducing significant cell death.

  • Culture Conditions: Ensure your cell culture media contains the necessary supplements and cytokines (e.g., IL-2) to support T-cell survival and proliferation post-activation.

Below is a table with example data from a dose-response and viability experiment.

This compound Conc. (µg/mL)% CD69+ Cells (Activation)% Viable Cells (Annexin V-/PI-)
0 (Unstimulated)2.598.1
0.125.697.5
1.085.495.3
10.088.182.0
100.089.555.7
Table 1. Example dose-response and viability data for this compound after 24h incubation.

Based on this data, a concentration between 1.0 and 10.0 µg/mL appears optimal, as it induces high activation with minimal impact on viability.

Question 3: My unstimulated (negative control) cells show high background activation. What could be the cause?

Answer: High background can confound results and may be caused by:

  • Cell Culture Contamination: Check cultures for microbial contamination (e.g., mycoplasma), which can non-specifically activate T-cells.

  • Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of endotoxins or other mitogenic substances. Test a new lot of serum or use a serum-free medium if possible.

  • Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can stress cells and lead to non-specific activation. Handle cells gently throughout the protocol.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay using this compound

Objective: To measure the activation of T-cells in response to this compound by assessing the expression of the early activation marker CD69 via flow cytometry.

Materials:

  • Isolated primary T-cells or a T-cell line

  • This compound

  • Co-stimulatory antibody (e.g., soluble anti-CD28, 1 µg/mL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen-Strep)

  • 96-well U-bottom culture plate

  • Flow cytometry staining buffer (e.g., PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD69 PE, anti-CD3 FITC)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

Methodology:

  • Cell Preparation: Harvest healthy, log-phase T-cells. Perform a cell count and viability assessment (e.g., using trypan blue). Resuspend cells in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well U-bottom plate.

  • Preparation of Stimuli: Prepare a 2X working solution of this compound and anti-CD28 antibody in complete RPMI medium. For a dose-response, prepare serial dilutions of this compound.

  • Cell Stimulation: Add 100 µL of the 2X stimuli solution to the appropriate wells. For the unstimulated control, add 100 µL of medium only.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Staining:

    • Harvest cells into FACS tubes and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 50 µL of cold staining buffer containing the anti-CD69 and anti-CD3 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of staining buffer.

    • Resuspend the final pellet in 200 µL of staining buffer and add the viability dye just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live, single-cell, CD3+ population to determine the percentage of CD69+ cells.

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling cascade initiated by the binding of this compound to the T-cell receptor complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCRS417 This compound TCR TCR/CD3 Complex TCRS417->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 NFkB NF-κB CD28->NFkB Costim Co-stimulatory Ligand (e.g., B7) Costim->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg PLCγ1 LAT->PLCg AP1 AP-1 LAT->AP1 NFAT NFAT (inactive) PLCg->NFAT NFAT_active NFAT (active) NFAT->NFAT_active Ca2+ influx Gene Gene Transcription (IL-2, IFN-γ, CD69) NFAT_active->Gene AP1->Gene NFkB->Gene

Fig 2. Hypothetical signaling pathway for this compound-mediated T-cell activation.

TCRS-417 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TCRS-417

Disclaimer: The following information is provided for illustrative purposes. As "this compound" does not correspond to a publicly documented chemical entity, this guide is based on common stability and degradation issues encountered with novel research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: I observe a decrease in the activity of my reconstituted this compound solution over time. What could be the cause?

A2: A gradual loss of activity can be attributed to several factors, including degradation due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent. Please refer to the troubleshooting guide below for a systematic approach to identifying the cause.

Q3: Is this compound sensitive to light?

A3: Yes, preliminary data suggests that this compound exhibits sensitivity to light, particularly in solution. It is crucial to protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for reconstituting this compound?

A4: this compound is most stable in anhydrous DMSO. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous medium immediately before use. The final DMSO concentration in your experiment should be kept as low as possible.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, consider the following potential issues related to this compound stability:

  • Degradation of Stock Solution:

    • Question: How old is your stock solution, and how has it been stored?

    • Action: Prepare a fresh stock solution from a new vial of lyophilized powder. Compare the performance of the new stock against the old one.

  • Multiple Freeze-Thaw Cycles:

    • Question: How many times has the working stock been frozen and thawed?

    • Action: Aliquot your stock solution after the initial reconstitution to avoid repeated freeze-thaw cycles. Discard aliquots after a single use.

  • Contamination:

    • Question: Are you using sterile, nuclease-free reagents and consumables?

    • Action: Ensure proper aseptic techniques and use fresh, high-quality solvents and buffers.

Issue 2: Precipitate Formation in Solution
  • Low Solubility in Aqueous Buffers:

    • Question: At what concentration is the precipitate observed, and what is the composition of the aqueous buffer?

    • Action: this compound has limited solubility in aqueous solutions. Try lowering the final concentration or increasing the percentage of DMSO in the final solution (if experimentally permissible). Sonication may also help to redissolve the compound.

  • Temperature Effects:

    • Question: Did the precipitate form after the solution was cooled?

    • Action: Some compounds are less soluble at lower temperatures. Try preparing the final dilution at the temperature of the experiment.

Data on this compound Stability

Table 1: Stability of this compound in Different Solvents at -20°C
SolventPurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Anhydrous DMSO99.598.998.1
Ethanol97.295.192.3
PBS (pH 7.4)91.085.478.6
Table 2: Effect of Temperature on this compound Stability (in Anhydrous DMSO)
TemperaturePurity after 1 Week (%)Purity after 4 Weeks (%)
4°C99.197.5
Room Temperature (22°C)96.592.0
37°C92.385.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Dispense into single-use aliquots in light-protected tubes.

  • Store aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Analysis: Integrate the peak area of this compound and any degradation products to determine the percentage purity over time.

Visualizations

Hypothetical Degradation Pathway for this compound TCRS417 This compound Oxidized Oxidized Product TCRS417->Oxidized Oxidation (e.g., air, peroxide contaminants) Hydrolyzed Hydrolyzed Product TCRS417->Hydrolyzed Hydrolysis (e.g., aqueous buffer) Photodegraded Photodegradation Product TCRS417->Photodegraded Photodegradation (e.g., UV light exposure)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckStock Check Age and Storage of Stock Solution Start->CheckStock PrepareFresh Prepare Fresh Stock and Re-run Experiment CheckStock->PrepareFresh Old or Improperly Stored CheckFreezeThaw Review Freeze-Thaw Cycles CheckStock->CheckFreezeThaw Fresh and Properly Stored ProblemSolved Problem Resolved PrepareFresh->ProblemSolved Aliquot Aliquot New Stock for Single Use CheckFreezeThaw->Aliquot Multiple Cycles ContactSupport Contact Technical Support CheckFreezeThaw->ContactSupport Single Use Aliquot->ProblemSolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Cell Line-Specific Responses to TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TCRS-417, a small molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that directly targets the transcription factor PBX1. It functions by blocking the binding of PBX1 to its DNA consensus sequence, which in turn inhibits the transcription of PBX1 target genes.[1] This disruption of PBX1-mediated gene regulation has been shown to suppress the self-renewal and proliferation of cancer cells that exhibit high levels of PBX1 expression.[1]

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has demonstrated efficacy across a range of cancer cell lines, particularly those with amplified PBX1 expression. This includes cell lines derived from myeloma, breast cancer, ovarian cancer, lung cancer, and brain cancer. Notably, it has also been shown to re-sensitize platinum-resistant ovarian cancer cell lines to carboplatin.

Q3: What are the known downstream effects of this compound treatment?

A3: Inhibition of PBX1 by this compound leads to the downregulation of several key downstream target genes involved in cell proliferation and survival, including FOXM1, NEK2, and E2F2.[1] Treatment with this compound can also induce cell cycle arrest at the G0/G1 phase.

Q4: How should this compound be stored and handled?

A4: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
High variability in cell viability results between replicates. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping after adding this compound.- Use calibrated pipettes and proper pipetting techniques.
Lower than expected cytotoxicity in a sensitive cell line. - Suboptimal this compound concentration.- Insufficient incubation time.- Cell line has developed resistance.- Degradation of this compound.- Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and conditions.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Verify the expression level of PBX1 in your cell line.- Prepare fresh dilutions of this compound from a properly stored stock solution.
Unexpected cell morphology changes. - Off-target effects of this compound at high concentrations.- Solvent (e.g., DMSO) toxicity.- Use the lowest effective concentration of this compound.- Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Difficulty in dissolving this compound. - Incorrect solvent.- Low temperature of the solvent.- this compound is typically soluble in DMSO. - Gently warm the solvent to room temperature before dissolving the compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. While a comprehensive, publicly available table of IC50 values for this compound across a wide range of cell lines is not available in a single source, the following table provides a representative value based on available data. Researchers are encouraged to determine the IC50 experimentally for their specific cell line of interest.

Compound Parameter Value Comment
This compoundIC506.58 µMThis value represents the concentration at which this compound blocks 50% of PBX1 binding to DNA.[1] Cell-based IC50 values for proliferation will vary depending on the cell line.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines. Optimization for specific cell lines is recommended.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

PBX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade PBX1 PBX1 Signaling_Cascade->PBX1 Activation DNA DNA PBX1->DNA Binds to Promoter/Enhancer Regions Target_Genes Target Genes (FOXM1, NEK2, E2F2) DNA->Target_Genes Transcription Proliferation Proliferation & Self-Renewal Target_Genes->Proliferation Cell_Cycle G1/S Transition Target_Genes->Cell_Cycle TCRS_417 This compound TCRS_417->PBX1 Inhibits DNA Binding

Caption: Simplified signaling pathway of PBX1 and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding TCRS_Treatment 3. Treat with this compound (Dose-response) Cell_Seeding->TCRS_Treatment Incubation 4. Incubate for a Defined Period (e.g., 48h) TCRS_Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (MTT) Incubation->Viability_Assay Cell_Cycle_Analysis 5b. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound efficacy in vitro.

References

Technical Support Center: TCRS-417 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of TCRS-417.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Pre-B-Cell Leukemia Homeobox 1 (PBX1).[1] It functions by directly blocking the binding of PBX1 to DNA, which in turn affects the transcription of downstream target genes.[1] This action can suppress the self-renewal and proliferation of cancer cells that exhibit high levels of PBX1 expression.[1]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]

3. What are the reported in vivo administration routes and dosages for this compound?

This compound has been administered in vivo via subcutaneous (s.c.) and intratumoral injection.[1] A subcutaneous dose of 10 mg/kg for 23 days has been shown to significantly reduce tumor size in a xenograft myeloma mouse model.[1] Intratumoral injections of 5 mg/kg, three times a week for three weeks, have been used to reduce gene expression of MEOX1 and BCL6.[1]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound Formulation

Question: My this compound solution is cloudy or shows precipitation upon preparation or before injection. What should I do?

Answer:

  • Vehicle Selection: The solubility of this compound can be highly dependent on the chosen vehicle. While specific formulation details for this compound are not extensively published, for hydrophobic small molecules, common vehicles include:

    • DMSO (ensure final concentration in vivo is low, typically <5%, to avoid toxicity)

    • A mixture of DMSO and saline

    • Formulations containing solubilizing agents like PEG300, PEG400, or Tween 80.

  • pH Adjustment: The solubility of small molecules can be pH-dependent. Experiment with slight adjustments to the pH of your vehicle, ensuring it remains within a physiologically tolerable range for your animal model.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Fresh Preparation: Always prepare the formulation fresh before each use to minimize the risk of precipitation over time.

Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models

Question: I am not observing the expected tumor growth inhibition or downstream gene expression changes after administering this compound. What could be the reason?

Answer:

  • Bioavailability: Poor bioavailability could be a significant factor. Consider the following:

    • Route of Administration: Subcutaneous or intratumoral injections provide more direct delivery compared to oral gavage, where absorption can be a limiting factor. If using oral administration, bioavailability studies may be necessary.

    • Metabolism: this compound may be rapidly metabolized in vivo. Consider co-administration with metabolic inhibitors if the metabolic pathway is known, though this requires careful consideration of potential toxicities.

  • Dosing Regimen: The dose and frequency may not be optimal for your specific cancer model.

    • Refer to the reported successful dosages in the literature as a starting point.[1]

    • A dose-response study may be necessary to determine the optimal concentration for your model.

  • Tumor Model Specifics: The expression level of PBX1 in your chosen cell line or xenograft model is critical. Confirm high PBX1 expression to ensure the target is present.

  • Compound Stability: Ensure that the compound has been stored correctly and that the formulation is stable throughout the experiment.[1]

Issue 3: Observed Toxicity or Adverse Events in Animal Models

Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate this?

Answer:

  • Vehicle Toxicity: The vehicle itself could be causing toxicity, especially at high concentrations of solvents like DMSO. Run a vehicle-only control group to assess this.

  • Dose Reduction: The administered dose may be too high. Consider reducing the dose or the frequency of administration.

  • Off-Target Effects: While this compound is a PBX1 inhibitor, off-target effects are possible with any small molecule. If toxicity persists at effective doses, further investigation into the compound's specificity may be required.

  • Route of Administration: Localized delivery (e.g., intratumoral) may reduce systemic toxicity compared to systemic routes (e.g., intravenous or subcutaneous).

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageDurationObserved Effect
Xenograft Myeloma MiceSubcutaneous (s.c.)10 mg/kg23 daysSignificant reduction in tumor size and weight.[1]
A2780 Xenografts (nu/nu mice)Subcutaneous (s.c.)5 mg/kg (3 doses/week) + Carboplatin3 weeksSignificantly delayed tumor growth and reduced tumor weight.[1]
N/AIntratumoral5 mg/kg (3 doses/week)3 weeksDose-dependent reduction in MEOX1 and BCL6 gene expression.[1]

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Study

  • Cell Culture: Culture the chosen cancer cell line (e.g., A2780 ovarian cancer cells) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nu/nu mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization: Randomize mice into treatment and control groups.

  • This compound Formulation: Prepare this compound solution in a suitable vehicle (e.g., DMSO/saline).

  • Administration:

    • Subcutaneous: Administer this compound (e.g., 5 mg/kg) or vehicle control via subcutaneous injection at a site distant from the tumor, three times per week.

    • Intratumoral: Directly inject this compound (e.g., 5 mg/kg) or vehicle control into the tumor.

  • Monitoring: Monitor tumor growth, animal body weight, and general health throughout the study.

  • Endpoint: At the end of the study (e.g., 3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., gene expression).

Visualizations

TCRS417_Signaling_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA PBX1->DNA Binds to TargetGenes Target Genes (e.g., MEOX1, BCL6) DNA->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription Proliferation Cancer Cell Proliferation & Self-Renewal Transcription->Proliferation Drives TCRS417 This compound TCRS417->Inhibition Inhibition->PBX1 Inhibits Binding

Caption: this compound inhibits PBX1 binding to DNA, affecting target gene transcription.

In_Vivo_Experiment_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animal Cohorts tumor_growth->randomization treatment Treatment Phase: This compound or Vehicle Administration randomization->treatment monitoring Ongoing Monitoring: Tumor Volume, Body Weight treatment->monitoring endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, Gene Expression endpoint->analysis

References

Validation & Comparative

Validating the Inhibitory Effect of T417 on PBX1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor T417's performance in targeting the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor. The data presented herein is based on preclinical validation studies and offers a comparative analysis against its analogs to support further research and development.

Introduction to PBX1 and the Role of T417

Pre-B-cell leukemia homeobox 1 (PBX1) is a crucial transcription factor involved in various cellular processes, including organ development, stem cell renewal, and tumorigenesis.[1][2] Its overexpression is linked to numerous cancers, making it a promising therapeutic target.[1][2] The small molecule T417 has been identified as a lead compound that directly interferes with the interaction between PBX1 and its DNA target sequence.[1][2][3][4][5] This guide details the experimental validation of T417's inhibitory effects.

Performance Comparison of PBX1 Inhibitors

The inhibitory potential of T417 was assessed against a panel of cancer cell lines and compared with its less active analog, T418, and a prodrug, DH82. The following tables summarize the key quantitative data from these studies.

In Vitro Inhibition of Cancer Cell Proliferation
Cell LineT417 IC50 (μM)T418 IC50 (μM)DH82 IC50 (μM)
OVCAR31.2>10>10
OVCAR51.5>10>10
OVCAR82.1>10>10
SKOV32.5>10>10
KURAMOCHI1.8>10>10
PEO12.2>10>10
A27803.1>10>10

This table summarizes the half-maximal inhibitory concentration (IC50) of T417 and its analogs on the proliferation of various ovarian cancer cell lines.

Inhibition of Tumor Spheroid Formation
Cell LineT417 IC50 (μM)T418 IC50 (μM)
OVCAR30.88.5
SKOV31.29.2

This table presents the IC50 values for the inhibition of self-renewal capacity, measured by spheroid formation assays in 3D culture.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000-5,000 cells per well.

  • Compound Treatment: After 24 hours, cells were treated with serial dilutions of T417, T418, or the prodrug DH82.

  • Incubation: Cells were incubated for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were calculated using a non-linear regression model.

Tumor Spheroid Formation Assay
  • Cell Seeding: Single cells were seeded in ultra-low attachment 96-well plates at a density of 1,000 cells per well in serum-free media supplemented with growth factors.

  • Compound Treatment: T417 or T418 was added to the media at various concentrations.

  • Incubation: Plates were incubated for 7-10 days to allow for spheroid formation.

  • Quantification: The number and size of spheroids were quantified using imaging software.

  • Data Analysis: IC50 values were determined based on the reduction in spheroid formation.

Electrophoretic Mobility Shift Assay (EMSA)
  • Probe Labeling: A double-stranded DNA oligonucleotide containing the PBX1 consensus binding site was labeled with biotin.

  • Binding Reaction: Recombinant PBX1 protein was incubated with the labeled probe in the presence or absence of T417.

  • Electrophoresis: The binding reactions were resolved on a non-denaturing polyacrylamide gel.

  • Detection: The biotin-labeled DNA was detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay
  • Cross-linking: Cells treated with T417 or a vehicle control were cross-linked with formaldehyde.

  • Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: Sheared chromatin was immunoprecipitated with an anti-PBX1 antibody.

  • DNA Purification: The immunoprecipitated DNA was purified.

  • qPCR Analysis: The amount of target DNA sequence was quantified by quantitative PCR using primers specific for the promoter regions of known PBX1 target genes.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of PBX1 and the experimental workflow for validating T417's inhibitory effect.

PBX1_Signaling_Pathway cluster_complex PBX1 Transcriptional Complex Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade PBX1 PBX1 Signaling_Cascade->PBX1 Activation DNA DNA (Target Genes) PBX1->DNA MEIS MEIS/PREP MEIS->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription T417 T417 T417->PBX1 Inhibition

Caption: PBX1 Signaling Pathway and T417's Point of Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays EMSA EMSA PBX1_Binding Direct PBX1 Binding EMSA->PBX1_Binding SPR Surface Plasmon Resonance (SPR) SPR->PBX1_Binding Proliferation Cell Proliferation (IC50) Functional_Inhibition Functional Inhibition in Cancer Cells Proliferation->Functional_Inhibition Spheroid Spheroid Formation (Self-Renewal) Spheroid->Functional_Inhibition ChIP ChIP-qPCR (Target Gene Occupancy) Mechanism_Validation Mechanism of Action Validation ChIP->Mechanism_Validation Reporter Promoter-Reporter Assay Reporter->Mechanism_Validation T417_Discovery T417 Identification T417_Discovery->EMSA T417_Discovery->SPR PBX1_Binding->Proliferation PBX1_Binding->Spheroid Functional_Inhibition->ChIP Functional_Inhibition->Reporter

Caption: Workflow for Validating the Inhibitory Effect of T417 on PBX1.

References

A Comparative Guide to PBX1 Inhibitors: TCRS-417 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor has emerged as a critical regulator in both embryonic development and oncogenesis. Its overexpression is implicated in a variety of malignancies, where it drives proliferation, enhances cancer stem cell characteristics, and contributes to therapeutic resistance. Consequently, the development of inhibitors targeting PBX1 has become a promising avenue in cancer therapy. This guide provides a detailed comparison of TCRS-417, a first-in-class small molecule inhibitor of the PBX1-DNA interaction, with other known inhibitors of PBX1 function, supported by experimental data and detailed methodologies.

Executive Summary

This guide focuses on two distinct classes of PBX1 inhibitors:

  • Direct DNA-Binding Inhibitors: Represented by the small molecule This compound and its analogs, which function by preventing PBX1 from binding to its target DNA sequences.

  • Protein-Protein Interaction (PPI) Inhibitors: Exemplified by the peptide HXR9 , which disrupts the crucial interaction between PBX1 and its HOX protein partners.

This compound offers a direct approach to disabling PBX1's transcriptional activity, while HXR9 targets the formation of oncogenic transcription factor complexes. This comparison outlines their mechanisms of action, presents their performance in preclinical studies, and provides detailed protocols for their evaluation.

Data Presentation: Quantitative Comparison of PBX1 Inhibitors

The following tables summarize the available quantitative data for this compound and HXR9, offering a side-by-side comparison of their potency and efficacy in various experimental settings.

Table 1: Biochemical and Cellular Potency of PBX1 Inhibitors

InhibitorTypeTarget InteractionAssay TypeIC50Cell Line(s)Citation(s)
This compound Small MoleculePBX1-DNAEMSA6.58 µMN/A[1]
Cell ViabilityNot explicitly statedOVCAR3-CR, SKOV3-CR[1]
TCRS-418 Small MoleculePBX1-DNAEMSA>10 µMN/A[1]
T383 Small MoleculePBX1-DNAEMSA>10 µMN/A[1]
HXR9 PeptidePBX1-HOXCell Viability~10-78 µMA375M, Mel888, Me1007, B16, KYSE70, KYSE150, KYSE450[2][3][4]

Note: CR denotes carboplatin-resistant cell lines. IC50 values for HXR9 represent cytotoxicity, a downstream effect of inhibiting the PBX1-HOX interaction.

Table 2: In Vivo Efficacy of PBX1 Inhibitors in Xenograft Models

InhibitorCancer TypeDosing RegimenOutcomeCitation(s)
This compound Myeloma10 mg/kg, s.c., for 23 daysSignificant reduction in tumor size and weight.[1]
Ovarian Cancer5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin)Significantly delayed tumor growth and reduced end-point tumor weight.[1]
HXR9 MelanomaIntratumoral injectionSignificant retardation of tumor growth.[3]
Non-Small Cell Lung Cancer100 mg/kg initial dose, then 10 mg/kg twice weekly, i.p., for 18 daysSignificant retardation of tumor growth.[2]

Experimental Protocols: Methodologies for Evaluating PBX1 Inhibitors

Detailed below are the standard protocols for key experiments used to characterize and compare PBX1 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is crucial for determining the ability of compounds like this compound to directly inhibit the binding of PBX1 to its DNA consensus sequence.

  • Objective: To qualitatively and quantitatively assess the inhibition of PBX1-DNA complex formation.

  • Principle: The electrophoretic mobility of a DNA probe is reduced when it is bound by a protein. This "shift" in mobility can be visualized on a non-denaturing polyacrylamide gel.

  • Protocol:

    • Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the PBX1 binding motif (e.g., 5'-TGATT-3'). Label the double-stranded DNA probe with a detectable marker, such as biotin or a radioactive isotope (e.g., ³²P).

    • Binding Reaction: In a microcentrifuge tube, combine recombinant PBX1 protein, the labeled DNA probe, and a binding buffer (containing components like Tris-HCl, KCl, DTT, and glycerol). For inhibitor testing, add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and incubate.

    • Electrophoresis: Load the reaction mixtures onto a pre-run native polyacrylamide gel in a cold room or with a cooling system. Run the gel at a constant voltage until the dye front nears the bottom.

    • Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using chemiluminescence (for biotin) or autoradiography (for ³²P). The intensity of the shifted band corresponding to the PBX1-DNA complex will decrease with increasing concentrations of an effective inhibitor.

    • Quantification: Use densitometry to quantify the band intensities and calculate the IC50 value of the inhibitor.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify that inhibitors like HXR9 disrupt the interaction between PBX1 and its protein partners, such as HOX proteins, within a cellular context.

  • Objective: To detect the in-cell interaction between PBX1 and a partner protein and assess the disruptive effect of an inhibitor.

  • Principle: An antibody against a specific protein (the "bait," e.g., PBX1) is used to pull down this protein from a cell lysate. If other proteins (the "prey," e.g., a HOX protein) are bound to the bait, they will be pulled down as well and can be detected by Western blotting.

  • Protocol:

    • Cell Treatment and Lysis: Culture cells and treat them with the inhibitor (e.g., HXR9) or a vehicle control for a specified time. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Pre-clearing: Incubate the cell lysate with protein A/G-coupled beads to reduce non-specific binding.

    • Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-PBX1) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form. Add fresh protein A/G beads to capture these complexes.

    • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (PBX1) and the prey (e.g., anti-HOX) proteins. A decrease in the amount of co-immunoprecipitated prey protein in the inhibitor-treated sample indicates disruption of the protein-protein interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a small molecule inhibitor to its target protein inside intact cells.

  • Objective: To verify target engagement by demonstrating that inhibitor binding stabilizes PBX1 against heat-induced denaturation.

  • Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or a vehicle control.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).

    • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of soluble PBX1 in the supernatant at each temperature point using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble PBX1 as a function of temperature. A shift of this "melting curve" to higher temperatures in the presence of the inhibitor indicates that the compound binds to and stabilizes PBX1.

Cell Viability/Cytotoxicity Assay

These assays are fundamental for determining the effect of PBX1 inhibitors on cancer cell proliferation and survival.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or membrane integrity (e.g., trypan blue exclusion).

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the PBX1 inhibitor for a defined period (e.g., 48 or 72 hours).

    • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Studies

These studies are critical for evaluating the anti-tumor efficacy of PBX1 inhibitors in a living organism.

  • Objective: To assess the ability of a PBX1 inhibitor to suppress tumor growth in an animal model.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., ovarian or myeloma cells) into the flank of immunocompromised mice.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Measure the tumor volume and randomize the mice into treatment and control groups.

    • Drug Administration: Administer the PBX1 inhibitor (e.g., this compound or HXR9) and/or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., subcutaneous, intraperitoneal).

    • Monitoring: Monitor the tumor volume and body weight of the mice regularly throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, perform further analysis such as immunohistochemistry or gene expression studies.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PBX1 signaling pathway and the workflows of key experiments.

PBX1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core PBX1 Core Complex cluster_inhibitors Points of Inhibition cluster_downstream Downstream Effects Notch3 Notch3 PBX1 PBX1 Notch3->PBX1 Upregulates Expression HOX HOX PBX1->HOX Interaction MEIS MEIS PBX1->MEIS Interaction Target Gene Promoters Target Gene Promoters PBX1->Target Gene Promoters Binds to HOX->Target Gene Promoters Binds to MEIS->Target Gene Promoters Binds to This compound This compound This compound->Target Gene Promoters Blocks PBX1 Binding HXR9 HXR9 HXR9->PBX1 Blocks HOX Interaction Transcription Transcription Target Gene Promoters->Transcription Activates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Stemness Stemness Transcription->Stemness Chemoresistance Chemoresistance Transcription->Chemoresistance

Caption: PBX1 Signaling Pathway and Inhibitor Intervention Points.

Experimental_Workflows cluster_EMSA EMSA Workflow (for this compound) cluster_CoIP Co-IP Workflow (for HXR9) EMSA1 1. Labeled DNA Probe + Recombinant PBX1 + Inhibitor EMSA2 2. Binding Reaction EMSA1->EMSA2 EMSA3 3. Native PAGE EMSA2->EMSA3 EMSA4 4. Detection of Shifted Band EMSA3->EMSA4 EMSA5 Result: Inhibition of PBX1-DNA Complex EMSA4->EMSA5 CoIP1 1. Cell Lysis (Inhibitor-treated) CoIP2 2. Immunoprecipitation with anti-PBX1 Ab CoIP1->CoIP2 CoIP3 3. Elution CoIP2->CoIP3 CoIP4 4. Western Blot for HOX CoIP3->CoIP4 CoIP5 Result: Reduced PBX1-HOX Interaction CoIP4->CoIP5

Caption: Workflows for Evaluating PBX1 Inhibitors.

Conclusion

The targeting of PBX1 presents a compelling strategy for the treatment of various cancers. This compound and HXR9 represent two distinct and promising approaches to inhibiting PBX1 function. This compound, as a small molecule, directly targets the fundamental ability of PBX1 to bind DNA, thereby globally inhibiting its transcriptional output. In contrast, the peptide inhibitor HXR9 offers a more targeted approach by disrupting the specific oncogenic complexes formed between PBX1 and HOX proteins.

The choice of inhibitor and the interpretation of experimental results depend heavily on the specific biological question being addressed. The data and protocols provided in this guide are intended to equip researchers with the necessary information to objectively compare these different inhibitory strategies and to design robust experiments for the further development of novel PBX1-targeted therapies. Future research should focus on the development of orally bioavailable small molecules that can effectively mimic the action of HXR9, and on further characterizing the full range of cellular effects of this compound to identify patient populations most likely to benefit from this therapeutic approach.

References

A Comparative Analysis of TCRS-417 and Carboplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology therapeutics, the platinum-based chemotherapy agent carboplatin has long been a cornerstone for treating various solid tumors. However, the emergence of drug resistance necessitates the exploration of novel therapeutic strategies. TCRS-417, a small molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, represents a promising approach to counteract this resistance, particularly in carboplatin-refractory cancers. This guide provides a detailed comparison of the efficacy and mechanisms of this compound and carboplatin, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Targets

Carboplatin exerts its cytotoxic effects through a well-established mechanism. As an alkylating-like agent, it forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[1] This disruption of DNA replication and transcription ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.

In contrast, this compound employs a targeted approach by inhibiting the function of PBX1, a transcription factor implicated in tumorigenesis and the maintenance of cancer stem cell-like properties.[2][3][4][5] this compound directly blocks the binding of PBX1 to its DNA targets, thereby affecting the transcription of downstream genes involved in cell proliferation and survival, such as FOXM1, NEK2, and E2F2.[1][2] Notably, this compound has been shown to reverse the stemness traits of carboplatin-resistant cells, resensitizing them to platinum-based therapy.[1][2]

Comparative Efficacy: From Monotherapy to Combination Strategies

Direct head-to-head efficacy data for this compound as a monotherapy versus carboplatin is emerging, with the primary focus of current research on the synergistic effects of their combination. The following tables summarize key quantitative data from preclinical studies.

In Vitro Efficacy
CompoundCell LineAssay TypeKey FindingsReference
Carboplatin OVCAR-3 (parental)MTT AssayIC50: 84.37 µM[6]
OVCAR-3 (carboplatin-resistant)MTT AssayIC50: 516.2 µM (6.34-fold resistance)[6]
A2780Growth InhibitionIC50: 6.1 µM[7]
SKOV3Growth InhibitionIC50: 12.4 µM[7]
IGROV-1Growth InhibitionIC50: 2.2 µM[7]
This compound Multiple Cancer Cell Lines (Myeloma, Breast, Ovarian, Lung, Brain)Cell Cycle Analysis20 µM for 48h resulted in G0/G1 phase arrest.[1]
OVCAR3-CR & SKOV3-CRSpheroid Formation Assay0-10 µM attenuated spherogenic capacity.[1]
N/ADNA Binding AssayIC50: 6.58 µM for blocking PBX1-DNA binding.[1][2]
In Vivo Efficacy
Treatment GroupAnimal ModelKey FindingsReference
This compound (10 mg/kg, s.c.) Xenograft myeloma miceSignificantly reduced tumor size and weight over 23 days.[1]
This compound (5 mg/kg, s.c.) + Carboplatin A2780 xenografts in immunocompromised miceSignificantly delayed tumor growth and reduced end-point tumor weight compared to single agents.[1]

Experimental Protocols

In Vitro Cell Viability (MTT Assay) for Carboplatin IC50 Determination
  • Cell Seeding: Plate 2 x 104 OVCAR-3 cells per well in a 96-well plate.

  • Incubation: Allow cells to adhere for 12 hours.

  • Treatment: Expose cells to varying concentrations of carboplatin (e.g., 0.05 mM to 0.25 mM) for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the drug concentration that inhibits cell growth by 50% from the dose-response curve.[8]

In Vivo Xenograft Study for this compound and Carboplatin Combination
  • Animal Model: Utilize immunocompromised mice (e.g., nu/nu).

  • Tumor Implantation: Subcutaneously inject A2780 human ovarian cancer cells to establish tumors.

  • Treatment Groups:

    • Vehicle control

    • This compound alone (e.g., 5 mg/kg, subcutaneous, 3 doses per week)

    • Carboplatin alone

    • This compound and Carboplatin combination

  • Treatment Administration: Administer treatments over a defined period (e.g., 3 weeks).

  • Tumor Measurement: Monitor tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and weigh the tumors.

  • Statistical Analysis: Compare tumor growth and final tumor weight between the different treatment groups.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the PBX1 signaling pathway.

TCRS417_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA (Target Genes) PBX1->DNA Binds to Transcription Gene Transcription (FOXM1, NEK2, E2F2) DNA->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation TCRS417 This compound TCRS417->PBX1 Inhibits Binding

Caption: Mechanism of this compound in blocking the PBX1 signaling pathway.

Experimental Workflow: In Vitro Drug Efficacy

The diagram below outlines a typical workflow for assessing the in vitro efficacy of anticancer compounds.

InVitro_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Drug Treatment (this compound / Carboplatin) seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro drug efficacy testing.

Conclusion: Complementary Roles in Combating Cancer

The comparison between this compound and carboplatin reveals two distinct yet potentially synergistic approaches to cancer therapy. Carboplatin remains a potent, broadly acting cytotoxic agent, while this compound offers a targeted strategy to overcome a specific mechanism of drug resistance. The experimental data strongly suggests that the true potential of this compound may lie in its ability to re-sensitize resistant tumors to conventional chemotherapies like carboplatin. For researchers and clinicians, this highlights a promising path forward in developing combination therapies that can address the significant challenge of acquired resistance in oncology. Future studies directly comparing the monotherapy efficacy of this compound in specific PBX1-high tumor types will be crucial in fully defining its therapeutic role.

References

Cross-Validation of TCRS-417: A Comparative Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel PBX1 inhibitor, TCRS-417, across various cancer models, presenting key experimental data on its efficacy and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in emerging targeted cancer therapies.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor that directly targets the protein-DNA interaction of Pre-B-cell leukemia transcription factor 1 (PBX1).[1] PBX1 is a transcription factor that plays a crucial role in tumorigenesis and the maintenance of cancer stem-like cells.[2][3] By blocking the binding of PBX1 to DNA, this compound disrupts the transcription of downstream target genes essential for cancer cell proliferation and survival.[1][4] The half-maximal inhibitory concentration (IC50) for this compound's ability to block PBX1-DNA binding has been determined to be approximately 6.58 µM.[4]

In Vitro Efficacy of this compound Across Various Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects and the ability to induce cell cycle arrest in a panel of human cancer cell lines. A notable study demonstrated that treatment with 20 µM of this compound for 48 hours resulted in a significant G0/G1 phase arrest.[4] Furthermore, there is a demonstrated positive correlation between the level of PBX1 expression in cancer cells and their sensitivity to this compound.[5]

Below is a summary of the observed effects on cell cycle distribution in various cancer cell lines.

Cell LineCancer TypePredominant Cell Cycle Phase After Treatment (20 µM, 48h)
MM.1SMultiple MyelomaG0/G1 Arrest
U266Multiple MyelomaG0/G1 Arrest
NCI-H929Multiple MyelomaG0/G1 Arrest
OPM2Multiple MyelomaG0/G1 Arrest
MCF-7Breast CancerG0/G1 Arrest
LTEDBreast CancerG0/G1 Arrest
OVCAR3Ovarian CancerG0/G1 Arrest
A2780Ovarian CancerG0/G1 Arrest
A549Lung CancerG0/G1 Arrest
H69ARLung CancerG0/G1 Arrest
SNB-75Brain CancerG0/G1 Arrest

Data summarized from publicly available research.[4]

In Vivo Anti-Tumor Activity of this compound

The anti-tumor efficacy of this compound has been evaluated in preclinical xenograft models of multiple myeloma and ovarian cancer.

Multiple Myeloma Xenograft Model

In a xenograft model using multiple myeloma cells, systemic administration of this compound as a single agent led to a significant reduction in tumor growth.

Treatment GroupDosage & AdministrationOutcome
This compound10 mg/kg, s.c., daily for 23 daysSignificant reduction in tumor size and weight

Data summarized from publicly available research.[4]

Carboplatin-Resistant Ovarian Cancer Xenograft Model

This compound was also assessed for its ability to overcome chemotherapy resistance in an ovarian cancer model. It was observed that this compound can re-sensitize platinum-resistant ovarian tumors to carboplatin.[1]

Treatment GroupDosage & AdministrationOutcome
This compound + Carboplatin5 mg/kg, s.c., 3 doses/week for 3 weeksSignificant delay in tumor growth and reduction in end-point tumor weight

Data summarized from publicly available research.[4]

Comparison with Alternative Therapies

Direct head-to-head comparative studies of this compound with other targeted or standard-of-care therapies are not yet available. However, a comparison of its preclinical efficacy with established treatments for relapsed/refractory multiple myeloma and carboplatin-resistant ovarian cancer provides context for its potential clinical utility.

Relapsed/Refractory Multiple Myeloma

Standard-of-care for relapsed/refractory multiple myeloma often involves combination therapies with proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide, pomalidomide), and monoclonal antibodies (e.g., daratumumab).[6][7][8] These regimens have shown varying overall response rates in clinical settings.

Therapy ClassExamplesTypical Overall Response Rates (in combination therapies)
Proteasome InhibitorsBortezomib, Carfilzomib50-70%
Immunomodulatory DrugsLenalidomide, Pomalidomide30-60%
Anti-CD38 Monoclonal AntibodiesDaratumumab, Isatuximab30-85%

Response rates are approximate and vary based on the specific combination regimen and patient population.

Carboplatin-Resistant Ovarian Cancer

For patients with carboplatin-resistant ovarian cancer, treatment options include single-agent non-platinum chemotherapy, anti-angiogenic agents, and PARP inhibitors.[9][10][11]

Therapy ClassExamplesTypical Overall Response Rates
Single-Agent ChemotherapyPaclitaxel, Pegylated Liposomal Doxorubicin, Topotecan, Gemcitabine10-15%
Anti-Angiogenic AgentsBevacizumab (in combination with chemotherapy)~27%
PARP Inhibitors (in specific patient populations)Olaparib, Rucaparib, Niraparib19-47%

Response rates are approximate and depend on the specific agent and patient characteristics (e.g., BRCA mutation status for PARP inhibitors).[9][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation in preclinical models.

TCRS417_Mechanism_of_Action This compound Mechanism of Action TCRS417 This compound PBX1 PBX1 TCRS417->PBX1 Inhibits Apoptosis Apoptosis TCRS417->Apoptosis Promotes DNA DNA (Promoter Region) PBX1->DNA Binds to Proliferation Cancer Cell Proliferation & Survival Transcription Gene Transcription (e.g., FOXM1, NEK2, E2F2) DNA->Transcription Initiates Transcription->Proliferation

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Preclinical Evaluation Workflow of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (Myeloma, Ovarian, etc.) treatment This compound Treatment (Dose-Response) cell_lines->treatment viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression xenograft Xenograft Model Establishment (e.g., Nude Mice) treatment_in_vivo This compound Administration (s.c. or i.p.) xenograft->treatment_in_vivo tumor_measurement Tumor Volume Measurement treatment_in_vivo->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint cluster_invitro cluster_invitro cluster_invivo cluster_invivo

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Culture and Viability Assays

Human cancer cell lines (e.g., MM.1S, OVCAR3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For cell viability assays, cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

Cell Cycle Analysis

Cells were treated with this compound (20 µM) for 48 hours. Following treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed and resuspended in a solution containing propidium iodide and RNase A. DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was quantified using appropriate software.

Animal Studies (Xenograft Models)

All animal experiments were conducted in accordance with institutional guidelines. For the subcutaneous xenograft model, 5-6 week old female athymic nude mice were injected subcutaneously with cancer cells (e.g., 1 x 10^7 MM.1S cells) in a mixture of media and Matrigel. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via subcutaneous injection at the specified doses and schedules. Tumor volume was measured regularly using calipers and calculated using the formula: (length × width^2) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Conclusion

This compound demonstrates promising anti-cancer activity in a range of preclinical cancer models, particularly in those with high PBX1 expression. Its ability to induce G0/G1 cell cycle arrest and inhibit tumor growth, both as a single agent and in combination with chemotherapy, warrants further investigation. While direct comparative efficacy data against current standards of care is needed, these initial findings position this compound as a compelling candidate for further development in the treatment of multiple myeloma, ovarian cancer, and potentially other malignancies dependent on the PBX1 signaling pathway.

References

Independent Verification of TCRS-417's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TCRS-417, a novel small molecule inhibitor of the PBX1 transcription factor, with other experimental compounds and outlines its effects in the context of standard chemotherapy. The information presented is based on publicly available preclinical data.

Overview of this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor that directly targets the interaction between the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor and its DNA binding site. By physically occupying the DNA-binding pocket of PBX1, this compound effectively blocks its transcriptional activity. This inhibitory action has been shown to suppress the self-renewal and proliferation of cancer cells that exhibit high levels of PBX1 expression. A key finding is the ability of this compound to re-sensitize carboplatin-resistant cancer cells to platinum-based chemotherapy, suggesting a potential role in overcoming acquired drug resistance.

The mechanism of this compound involves the downregulation of critical downstream targets of PBX1, including FOXM1, NEK2, and E2F2, which are essential for cell cycle progression. This disruption of the PBX1 signaling cascade leads to cell cycle arrest in the G0/G1 phase and a reversion of cancer stem cell-like traits to a more differentiated state.

Comparative Analysis of PBX1 Inhibitors

As this compound is a lead compound from a novel class of inhibitors, direct comparisons with clinically approved drugs having the same mechanism of action are not yet possible. The following table compares this compound with other experimental analogs from the same development series.

CompoundTargetIC50 (DNA Binding Inhibition)Key Cellular Effects
This compound PBX1-DNA Interaction6.58 µMSuppresses self-renewal and proliferation of high-PBX1 cancer cells; Reverts carboplatin resistance; Induces G0/G1 cell cycle arrest; Decreases mRNA levels of FOXM1, NEK2, and E2F2.
TCRS-418 PBX1-DNA InteractionData not publicly availableInvestigated as an analog of this compound.
TCRS-383 PBX1-DNA InteractionData not publicly availableInvestigated as an analog of this compound.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

TCRS417_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA PBX1->DNA Binds to Promoter Regions Proliferation Cell Proliferation & Self-Renewal FOXM1 FOXM1 DNA->FOXM1 Transcription NEK2 NEK2 DNA->NEK2 Transcription E2F2 E2F2 DNA->E2F2 Transcription TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding G1_Arrest G0/G1 Arrest TCRS417->G1_Arrest FOXM1->Proliferation NEK2->Proliferation E2F2->Proliferation

Caption: this compound inhibits the PBX1 signaling pathway.

Experimental Workflow for Comparative Analysis

The diagram below outlines a typical workflow for comparing the efficacy of this compound with an alternative PBX1 inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Carboplatin-Resistant Ovarian Cancer Cells (e.g., OVCAR3-CR) Treatment Treat cells with: - Vehicle (DMSO) - this compound - Alternative Inhibitor - Carboplatin - Combination Therapies Cell_Culture->Treatment EMSA EMSA for PBX1-DNA Binding Inhibition Treatment->EMSA Viability Cell Viability Assay (e.g., MTT/XTT) Treatment->Viability qRT_PCR qRT-PCR for FOXM1, NEK2, E2F2 Treatment->qRT_PCR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50_Calc Calculate IC50 Values EMSA->IC50_Calc Viability->IC50_Calc Gene_Expression Analyze Relative Gene Expression qRT_PCR->Gene_Expression Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Synergy Assess Synergistic Effects IC50_Calc->Synergy

Caption: Workflow for comparing PBX1 inhibitors.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding

Objective: To determine the in vitro inhibitory effect of this compound on the binding of PBX1 protein to its consensus DNA sequence.

Materials:

  • Recombinant human PBX1 protein

  • Biotin-labeled double-stranded DNA probe containing the PBX1 consensus binding site (5'-TGATTGAC-3')

  • Unlabeled competitor probe

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • This compound and alternative inhibitors dissolved in DMSO

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

  • Chemiluminescent nucleic acid detection module

Protocol:

  • Prepare binding reactions in a total volume of 20 µL.

  • To each tube, add binding buffer, poly(dI-dC) (to minimize non-specific binding), and the respective inhibitor (this compound or alternative) at various concentrations.

  • Add recombinant PBX1 protein to each tube except for the negative control.

  • Incubate for 20 minutes at room temperature to allow for inhibitor-protein interaction.

  • Add the biotin-labeled DNA probe to each reaction and incubate for another 20 minutes at room temperature.

  • For competition controls, add an excess of unlabeled probe before the addition of the labeled probe.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel in 0.5x TBE buffer at 100V until the dye front reaches the bottom.

  • Transfer the DNA-protein complexes from the gel to a nylon membrane.

  • Crosslink the DNA to the membrane using a UV crosslinker.

  • Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Image the membrane and quantify the band intensities to determine the IC50 of the inhibitors.

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of PBX1 target genes (FOXM1, NEK2, E2F2) following treatment with this compound.

Materials:

  • Carboplatin-resistant ovarian cancer cells (e.g., OVCAR3-CR)

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for FOXM1, NEK2, E2F2, and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 20 µM) or vehicle control for 16-20 hours.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions in triplicate with SYBR Green master mix, cDNA template, and forward and reverse primers for each gene of interest.

  • Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of carboplatin-resistant cancer cells, alone and in combination with carboplatin.

Materials:

  • Carboplatin-resistant ovarian cancer cells (e.g., OVCAR3-CR, SKOV3-CR)

  • This compound

  • Carboplatin

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of this compound, carboplatin, or a combination of both. Include a vehicle-only control.

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT/XTT, 10 minutes for CellTiter-Glo).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines (e.g., MM.1S, U266, MCF-7)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound (e.g., 20 µM) or vehicle for 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate the cell population to exclude debris and doublets.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

A Comparative Analysis of TCRS-417 and Other Small Molecule Inhibitors Targeting the PBX1 Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TCRS-417, a novel small molecule inhibitor of the Pre-B-cell leukemia transcription factor 1 (PBX1), and other small molecules targeting downstream effectors of the PBX1 signaling pathway. This comparison aims to offer an objective overview of their performance, supported by available experimental data, to aid in research and drug development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that directly targets the transcription factor PBX1.[1] PBX1 is a crucial regulator of gene expression involved in various cellular processes, including development and oncogenesis.[2][3] this compound functions by directly blocking the binding of PBX1 to its DNA consensus sequence, thereby inhibiting its transcriptional activity.[1] This interference with the PBX1-DNA interaction has been shown to suppress the self-renewal and proliferation of cancer cells, particularly those expressing high levels of PBX1.[1] Furthermore, this compound can sensitize cancer cells to conventional chemotherapy.[1]

The PBX1 signaling pathway influences the expression of several downstream target genes critical for cell cycle progression and proliferation, including Forkhead Box M1 (FOXM1), NIMA-related kinase 2 (NEK2), and E2F Transcription Factor 2 (E2F2).[1] This guide will compare this compound with small molecule inhibitors that specifically target these downstream effectors: FDI-6 (a FOXM1 inhibitor), INH154 (a NEK2 inhibitor), and HLM006474 (an E2F2 inhibitor).

Comparative Data of Small Molecule Inhibitors

The following tables summarize the available quantitative data for this compound and the selected similar small molecules.

Table 1: In Vitro Activity of Small Molecule Inhibitors

CompoundTargetMechanism of ActionIC50 / GI50Cell LinesReference
This compound PBX1Blocks PBX1-DNA bindingIC50 = 6.58 µM (DNA binding)N/A[1]
FDI-6 FOXM1Binds to FOXM1, displacing it from genomic targetsGI50 = 18.1 µMPEO-1 ovarian cancer[4]
GI50 = 21.8 µMMDA-MB-231 breast cancer[4]
IC50 = 70.5 µMHepG2 liver cancer[4]
IC50 = 86.14 µMHCT-116 colon cancer[4]
INH154 NEK2Disrupts HEC1/NEK2 interaction, leading to NEK2 degradationIC50 = 0.12 µMMDA-MB-468 breast cancer[5]
IC50 = 0.20 µMHeLa cervical cancer[5]
HLM006474 E2F2/E2F4Inhibits E2F DNA-bindingIC50 = 29.8 µM (E2F4 DNA binding)A375 melanoma[6]
GI50 = 15-75 µMSCLC and NSCLC lines

Table 2: In Vivo Efficacy of Small Molecule Inhibitors

CompoundCancer ModelDosing RegimenKey FindingsReference
This compound Myeloma Xenograft10 mg/kg, s.c., 23 daysSignificantly reduced tumor size and weight.[1]
Ovarian Cancer Xenograft (A2780)5 mg/kg, s.c., 3 doses/week for 3 weeks (with Carboplatin)Delayed tumor growth and reduced tumor weight in combination with carboplatin.[1]
INH154 Breast Cancer XenograftNot specifiedSignificantly suppressed tumor growth.[5]
HLM006474 Melanoma 3D Tissue ModelNot specifiedPotent inhibitor of proliferation and invasion.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

PBX1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PBX1 Core Complex cluster_downstream Downstream Effectors cluster_inhibitors Downstream Inhibitors cluster_cellular_effects Cellular Effects Notch3 Notch3 Signaling PBX1 PBX1 Notch3->PBX1 Activates Transcription DNA DNA PBX1->DNA Binds to FOXM1 FOXM1 PBX1->FOXM1 Regulates NEK2 NEK2 PBX1->NEK2 Regulates E2F2 E2F2 PBX1->E2F2 Regulates TCRS417 This compound TCRS417->PBX1 Inhibits DNA Binding Proliferation Cell Proliferation FOXM1->Proliferation CellCycle Cell Cycle Progression NEK2->CellCycle E2F2->Proliferation FDI6 FDI-6 FDI6->FOXM1 INH154 INH154 INH154->NEK2 HLM006474 HLM006474 HLM006474->E2F2 Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to CellCycle->Apoptosis Arrest leads to

Caption: PBX1 Signaling Pathway and Points of Inhibition.

Experimental Workflows

Experimental_Workflows cluster_EMSA EMSA for PBX1-DNA Binding cluster_ChIP ChIP-seq for FOXM1 Genomic Occupancy cluster_Viability Cell Viability (MTT Assay) EMSA_1 Prepare Nuclear Extract (source of PBX1) EMSA_3 Incubate Protein, Probe, and this compound EMSA_1->EMSA_3 EMSA_2 Label DNA Probe with PBX1 Binding Site EMSA_2->EMSA_3 EMSA_4 Native Gel Electrophoresis EMSA_3->EMSA_4 EMSA_5 Detect Shifted Bands EMSA_4->EMSA_5 ChIP_1 Cross-link Proteins to DNA in cells treated with FDI-6 ChIP_2 Shear Chromatin ChIP_1->ChIP_2 ChIP_3 Immunoprecipitate with anti-FOXM1 antibody ChIP_2->ChIP_3 ChIP_4 Reverse Cross-links and Purify DNA ChIP_3->ChIP_4 ChIP_5 Sequence DNA ChIP_4->ChIP_5 Viability_1 Seed Cells in 96-well Plate Viability_2 Treat with Small Molecule (e.g., INH154) Viability_1->Viability_2 Viability_3 Add MTT Reagent Viability_2->Viability_3 Viability_4 Incubate and Solubilize Formazan Crystals Viability_3->Viability_4 Viability_5 Measure Absorbance Viability_4->Viability_5

Caption: Key Experimental Workflow Diagrams.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding Inhibition

This protocol is a generalized procedure for assessing the ability of this compound to inhibit the binding of PBX1 to its DNA target.

1. Preparation of Nuclear Extracts:

  • Culture cells known to express high levels of PBX1.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer to isolate nuclei.

  • Extract nuclear proteins using a high-salt buffer containing protease inhibitors.

  • Determine protein concentration using a Bradford or BCA assay.

2. Probe Labeling:

  • Synthesize complementary oligonucleotides containing the consensus PBX1 binding site.

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

  • Purify the labeled probe to remove unincorporated label.

3. Binding Reaction:

  • In a final volume of 20 µL, combine the following in order: binding buffer (containing HEPES, KCl, MgCl₂, DTT, and glycerol), poly(dI-dC) as a non-specific competitor, nuclear extract, and varying concentrations of this compound or DMSO vehicle control.

  • Incubate on ice for 15 minutes.

  • Add the labeled probe and incubate at room temperature for 20-30 minutes.

4. Electrophoresis and Detection:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.

  • Run the gel in a cold room or at 4°C.

  • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

Chromatin Immunoprecipitation (ChIP-seq) for FOXM1 Target Gene Occupancy

This protocol outlines the general steps to determine the genomic binding sites of FOXM1 and how they are affected by FDI-6.

1. Cell Treatment and Cross-linking:

  • Culture cells (e.g., MCF-7) and treat with either FDI-6 or DMSO for a specified time.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for FOXM1.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

4. Elution and DNA Purification:

  • Elute the chromatin complexes from the beads.

  • Reverse the protein-DNA cross-links by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

5. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify FOXM1 binding sites and assess changes upon FDI-6 treatment.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of small molecules on cell viability.[8][9][10]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the small molecule inhibitor (e.g., this compound, FDI-6, INH154, or HLM006474) or DMSO as a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to quantify apoptosis induced by small molecule inhibitors.[7][11]

1. Cell Treatment and Harvesting:

  • Treat cells with the small molecule inhibitor or DMSO for the desired time.

  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive, PI-negative cells are considered early apoptotic.

  • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This compound represents a promising therapeutic strategy by directly targeting the PBX1 transcription factor. Its ability to inhibit PBX1-DNA binding leads to the suppression of key downstream oncogenic drivers like FOXM1, NEK2, and E2F2. The comparative data presented in this guide highlights the different potencies and mechanisms of action of this compound and inhibitors targeting these downstream effectors. While direct inhibition of PBX1 with molecules like this compound offers a way to simultaneously impact multiple oncogenic pathways, the targeted inhibition of individual downstream nodes with molecules like FDI-6, INH154, and HLM006474 provides alternative therapeutic avenues. The choice of inhibitor will depend on the specific cancer type, its underlying genetic and signaling landscape, and the desired therapeutic outcome. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of these small molecules.

References

Unveiling TCRS-417: A Comparative Analysis of a Novel PBX1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the emergence of novel therapeutic agents targeting previously "undruggable" transcription factors represents a significant leap forward. TCRS-417, a small molecule inhibitor of the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor, has shown promise in preclinical studies. This guide provides a comprehensive comparison of this compound with its structural analogs, supported by experimental data from published findings, to offer an objective evaluation of its performance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its analogs.

Table 1: Inhibition of PBX1-DNA Binding

CompoundIC50 (µM) for PBX1-DNA Binding Inhibition
This compound 6.58
TCRS-418> 10
TCRS-383> 10
TCRS-388> 10

Table 2: In Vitro Cytotoxicity in Ovarian Cancer Cell Lines (Carboplatin-Resistant)

Cell LineCompoundIC50 (µM)
OVCAR3-CRThis compound ~5
TCRS-418> 20
SKOV3-CRThis compound ~7
TCRS-418> 20

Table 3: Effect on PBX1 Target Gene Expression in OVCAR3 Cells

GeneTreatment (2.5 µM)Relative mRNA Expression (Fold Change)
MEOX1This compound ~0.4
TCRS-418~0.8
BCL6This compound ~0.5
TCRS-418~0.9

Table 4: In Vivo Efficacy in OVCAR3-CR Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21
Vehicle Control~1200
Carboplatin~1000
This compound ~600
This compound + Carboplatin ~250

Experimental Protocols

Detailed methodologies for the key experiments cited in the published findings are provided below.

Cell Viability (Cytotoxicity) Assay
  • Cell Culture: Human ovarian cancer cell lines (OVCAR3, SKOV3, and their carboplatin-resistant derivatives) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, TCRS-418, or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by nonlinear regression analysis using GraphPad Prism software.

Electrophoretic Mobility Shift Assay (EMSA)
  • Nuclear Extract Preparation: Nuclear extracts from OVCAR3 cells were prepared using a nuclear extraction kit (Cayman Chemical) following the manufacturer's protocol. Protein concentration was determined using the Bradford assay.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the PBX1 binding consensus sequence (5'-ATCAATCAA-3') was end-labeled with biotin using the Biotin 3'-End DNA Labeling Kit (Thermo Fisher Scientific).

  • Binding Reaction: The binding reaction was performed in a 20 µL volume containing 1X binding buffer, 2.5% glycerol, 5 mM MgCl2, 50 ng/µL poly(dI-dC), 0.05% NP-40, 2 µg of nuclear extract, and 10 fmol of the biotin-labeled probe. For competition assays, increasing concentrations of unlabeled this compound or its analogs were pre-incubated with the nuclear extract for 20 minutes on ice before the addition of the labeled probe.

  • Electrophoresis and Detection: The reaction mixtures were resolved on a 6% native polyacrylamide gel in 0.5X TBE buffer. The gel was then transferred to a nylon membrane, and the biotin-labeled DNA was detected using a chemiluminescent nucleic acid detection module (Thermo Fisher Scientific).

Chromatin Immunoprecipitation (ChIP)-qPCR Assay
  • Cross-linking and Chromatin Preparation: OVCAR3 cells were treated with this compound (5 µM) or vehicle for 24 hours. Cells were then cross-linked with 1% formaldehyde for 10 minutes at room temperature. The reaction was quenched with glycine. Cells were lysed, and the chromatin was sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: The sheared chromatin was incubated overnight at 4°C with an anti-PBX1 antibody (Abcam) or a negative control IgG. The antibody-chromatin complexes were then pulled down using protein A/G magnetic beads.

  • DNA Purification: The cross-links were reversed, and the DNA was purified using a ChIP DNA Clean & Concentrator kit (Zymo Research).

  • qPCR Analysis: Quantitative real-time PCR (qPCR) was performed using primers specific for the promoter regions of known PBX1 target genes (e.g., MEOX1, BCL6). The amount of immunoprecipitated DNA was normalized to the input DNA.

Visualizations

The following diagrams illustrate the PBX1 signaling pathway and the experimental workflow for evaluating this compound.

PBX1_Signaling_Pathway cluster_nucleus Nucleus PBX1 PBX1 DNA DNA (Target Gene Promoters) PBX1->DNA Binds to consensus sequence HOX HOX/MEIS Proteins HOX->PBX1 Forms complex with Transcription Gene Transcription (e.g., MEOX1, BCL6) DNA->Transcription TCRS417 This compound TCRS417->PBX1 Inhibits DNA binding

Caption: PBX1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EMSA EMSA (PBX1-DNA Binding) Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) ChIP ChIP-qPCR (Target Gene Expression) Xenograft Xenograft Mouse Model (Tumor Growth) TCRS417 This compound & Analogs TCRS417->EMSA TCRS417->Cytotoxicity TCRS417->ChIP TCRS417->Xenograft

Caption: Experimental workflow for the preclinical evaluation of this compound.

Assessing the Specificity of TCRS-417 for the Transcription Factor PBX1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TCRS-417, a small molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, with alternative methods for targeting this protein. The following sections detail experimental data, protocols, and pathways to offer a comprehensive assessment of this compound's specificity.

Introduction to PBX1 and the Need for Specific Inhibitors

Pre-B-Cell Leukemia Homeobox 1 (PBX1) is a transcription factor that plays a crucial role in embryonic development, stem cell renewal, and tumorigenesis.[1] Its overexpression is observed in various human cancers, including ovarian, breast, and lung cancer, making it a compelling therapeutic target.[2][3] The development of specific inhibitors for PBX1 is critical to selectively target cancer cells reliant on its signaling pathways while minimizing effects on healthy tissues.[1] this compound has emerged as a promising small molecule inhibitor that directly targets the PBX1-DNA interaction.[4] This guide compares the specificity of this compound and its analogs to genetic knockdown approaches, providing a framework for evaluating their respective utility in research and therapeutic development.

Comparison of PBX1 Targeting Strategies

The two primary strategies for inhibiting PBX1 function are small molecule inhibitors that directly interfere with the protein's activity and genetic tools that suppress its expression.

Small Molecule Inhibitors: this compound and Its Analogs

This compound and its analogs, such as TCRS-418 and TCRS-383, were designed to dock into the hydrophobic pocket of the PBX1 protein, thereby blocking its ability to bind to DNA.[5] This direct interference with the PBX1-DNA complex formation inhibits the transcription of PBX1 target genes.[6] The specificity of these molecules is attributed to their design, which is based on the crystal structure of the PBX1-DNA interface.[5]

Genetic Inhibition: siRNA and shRNA

An alternative approach to inhibiting PBX1 function is through RNA interference, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These molecules trigger the degradation of PBX1 mRNA, leading to a reduction in PBX1 protein levels.[7][8] This method, often referred to as gene knockdown, can be highly specific to the target mRNA sequence.[9] The specificity of siRNA is determined by the uniqueness of the chosen target sequence within the transcriptome.[9]

Quantitative Data Presentation

The following tables summarize the quantitative data available for the different PBX1 targeting strategies, providing a basis for comparing their efficacy and specificity.

Table 1: Inhibition of PBX1-DNA Binding by Small Molecule Inhibitors

CompoundIC50 (μM)
This compound6.58[4]
TCRS-418Not explicitly stated, but shown to be effective[6]
TCRS-383Not explicitly stated, but shown to be effective[6]

IC50 (Half-maximal inhibitory concentration) values were determined by Electrophoretic Mobility Shift Assay (EMSA) and represent the concentration of the inhibitor required to reduce PBX1-DNA binding by 50%.[6]

Table 2: Qualitative Comparison of PBX1 Inhibition Strategies

FeatureSmall Molecule Inhibitors (this compound)Genetic Inhibition (siRNA/shRNA)
Mechanism of Action Directly blocks PBX1-DNA interaction.[5]Post-transcriptionally silences the PBX1 gene.[7][8]
Mode of Delivery Systemic or local administration.[1]Transfection or viral transduction of cells.[8]
Onset of Action Rapid, dependent on pharmacokinetics.Slower, requires mRNA degradation and protein turnover.
Duration of Effect Dependent on drug half-life.Can be transient (siRNA) or stable (shRNA).
Potential Off-Target Effects Binding to other proteins with similar structures.Mismatched binding to other mRNAs, immune stimulation.[9]
Specificity Determinants Molecular structure and binding affinity to the target protein.[6]Uniqueness of the target mRNA sequence.[9]

Key Experimental Protocols

The assessment of inhibitor specificity relies on robust experimental methodologies. Detailed below are the protocols for key experiments cited in this guide.

Electrophoretic Mobility Shift Assay (EMSA) for Assessing PBX1-DNA Binding Inhibition

This assay is used to detect protein-DNA interactions and can quantify the inhibitory effect of small molecules like this compound.

  • Probe Preparation: Biotin-labeled DNA oligonucleotides containing the consensus PBX1 binding motif are synthesized.

  • Binding Reaction: Purified PBX1 protein is incubated with the biotin-labeled probe in a binding buffer. For inhibition assays, serial dilutions of the inhibitor (e.g., this compound) are included in the incubation mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The DNA is transferred to a nylon membrane and the biotin-labeled probe is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Quantification: The intensity of the bands corresponding to the PBX1-DNA complex is quantified to determine the extent of inhibition and calculate the IC50 value.[6]

siRNA-Mediated Knockdown and Specificity Validation

This protocol outlines the general steps for using siRNA to reduce PBX1 expression and validate the specificity of the knockdown.

  • siRNA Design and Synthesis: At least two different siRNAs targeting distinct regions of the PBX1 mRNA are designed to control for off-target effects. A non-targeting control siRNA is also used.[9]

  • Transfection: The siRNAs are transfected into the target cells using a suitable transfection reagent.

  • Incubation: Cells are incubated for a period (typically 24-72 hours) to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells and the levels of PBX1 mRNA are quantified to confirm transcriptional silencing.

    • Western Blot: Protein lysates are prepared and subjected to western blotting using an antibody specific for PBX1 to confirm a reduction in protein levels.[7]

  • Phenotypic Analysis: The effect of PBX1 knockdown on cellular processes such as proliferation or gene expression is assessed.[7] Comparing the effects of multiple siRNAs targeting the same gene helps to ensure that the observed phenotype is a specific result of silencing the target gene.[9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound specificity and the signaling pathway of PBX1.

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment cluster_invivo In Vivo Assessment em_assay EMSA Assay spr_assay SPR Assay conclusion Specificity Profile of this compound em_assay->conclusion IC50 Value thermal_shift Thermal Shift Assay spr_assay->conclusion Kd Value thermal_shift->conclusion ΔTm cell_viability Cell Viability Assays target_gene_exp Target Gene Expression (qPCR) cell_viability->conclusion Growth Inhibition chip_seq Chromatin Immunoprecipitation (ChIP-seq) target_gene_exp->conclusion mRNA Levels chip_seq->conclusion Promoter Binding xenograft Xenograft Tumor Models toxicity Toxicity Studies xenograft->conclusion Tumor Volume toxicity->conclusion Safety Profile start This compound start->em_assay Inhibit PBX1-DNA Binding? start->spr_assay Binding Affinity? start->thermal_shift Direct Binding? start->cell_viability Affects Cell Growth? start->target_gene_exp Downregulates Target Genes? start->chip_seq Reduces PBX1 Promoter Occupancy? start->xenograft Inhibits Tumor Growth? start->toxicity Safe in Animal Models?

Caption: Experimental workflow for assessing the specificity of this compound.

pbx1_signaling_pathway notch3 Notch3 pbx1 PBX1 notch3->pbx1 Upregulates jak2_stat3 JAK2/STAT3 Pathway pbx1->jak2_stat3 Activates wnt_signaling Wnt Signaling pbx1->wnt_signaling Modulates eb1 EB-1 pbx1->eb1 Upregulates wnt16b Wnt16b pbx1->wnt16b Upregulates cyclin_d1 Cyclin D1 jak2_stat3->cyclin_d1 Upregulates apoptosis Apoptosis Resistance jak2_stat3->apoptosis proliferation Cell Proliferation cyclin_d1->proliferation eb1->proliferation drug_resistance Drug Resistance wnt16b->drug_resistance tcrs417 This compound tcrs417->pbx1 Inhibits DNA Binding

Caption: Simplified PBX1 signaling pathway and the action of this compound.

Conclusion

The assessment of this compound's specificity for PBX1 reveals it to be a potent and selective inhibitor of the PBX1-DNA interaction.[6] The available data indicates that this compound effectively suppresses the proliferation of cancer cells with high levels of PBX1, while exhibiting minimal toxicity in vivo, likely due to lower PBX1 expression in normal tissues.[1][5]

When compared to genetic methods of PBX1 inhibition, such as siRNA, this compound offers the advantages of a small molecule, including rapid onset of action and suitability for systemic administration. While siRNA can provide high specificity at the mRNA level, potential off-target effects remain a consideration.[9] The specificity of this compound is derived from its structure-based design, which targets a specific protein-DNA interface.[6]

References

Safety Operating Guide

Proper Disposal Procedures for TCRS-417: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of TCRS-417, a small molecule inhibitor of the PBX1 transcription factor used in cancer research.

This compound (CAS Number: 2032123-28-5) is a solid compound utilized in laboratory settings to study its effects on cancer cell proliferation and survival.[1] Due to its potential hazards, it is imperative to follow strict protocols for its disposal to protect laboratory personnel and the environment.

Key Safety and Handling Information

Based on available safety data, this compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified are oral toxicity, skin irritation, and serious eye irritation.[2]

Hazard Category Hazard Statement Precautionary Statement
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as any materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels), in a designated hazardous waste container.

    • This container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Contaminated Labware:

    • Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be placed in the designated solid hazardous waste container.

3. Labeling: All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "N-(4-(2-((3,4-dihydroxyphenyl)amino)-2-oxoethoxy)naphthalen-1-yl)-3-fluorobenzamide".

  • The CAS Number: "2032123-28-5".

  • The primary hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation").

  • The accumulation start date.

4. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

5. Final Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

TCRS417_Disposal_Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for EHS Waste Pickup store->pickup end_process End: Proper Disposal pickup->end_process

References

Safeguarding Your Research: A Comprehensive Guide to Handling TCRS-417

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of TCRS-417, a small molecule inhibitor of the PBX1-DNA interaction. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its intended use as a laboratory chemical and general safety principles for handling similar compounds, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A dust mask or respirator is recommended when handling the solid form to avoid inhalation of powder.Minimizes the risk of respiratory irritation.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.

Hazard Identification and Disposal
Hazard ClassHandling and StorageDisposal
Acute Oral Toxicity (assumed)Avoid ingestion. Do not eat, drink, or smoke in areas where the compound is handled.Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Skin Irritation (assumed)Avoid contact with skin. In case of contact, wash immediately with soap and water.Contaminated materials should be placed in a sealed, labeled container for chemical waste disposal.
Eye Irritation (assumed)Avoid contact with eyes. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.Follow institutional guidelines for the disposal of chemically contaminated sharps and labware.

Operational Plans: From Receipt to Disposal

A clear and concise operational plan is critical for the safe and effective use of this compound in a laboratory setting.

operational_workflow receiving Receiving and Inspection storage Secure Storage (2-8°C, Dry) receiving->storage Inspect container integrity preparation Solution Preparation (in fume hood) storage->preparation Use appropriate PPE experiment Experimental Use preparation->experiment Accurate dilution decontamination Decontamination of Workspace experiment->decontamination Clean all surfaces disposal Waste Disposal decontamination->disposal Segregate waste pbx1_pathway TCRS417 This compound PBX1 PBX1 TCRS417->PBX1 Inhibits binding DNA DNA PBX1->DNA Gene_Expression Target Gene Expression (e.g., FOXM1, NEK2, E2F2) DNA->Gene_Expression Regulates ER_alpha ERα ER_alpha->PBX1 Interacts with Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation Promotes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.